2-Phenoxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGAXJGXGLVFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189097 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35620-71-4 | |
| Record name | 2-Phenoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35620-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxynicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035620714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxynicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYNICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCB3HEM6WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Scientific Profile of 2-Phenoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxynicotinic acid, a heterocyclic carboxylic acid, holds a significant position in medicinal chemistry as a key structural motif and a precursor to various biologically active compounds. Its discovery and subsequent exploration have paved the way for the development of important therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and biological significance of this compound, with a focus on its role in the development of anti-inflammatory drugs.
History and Discovery
The precise historical record of the first synthesis of this compound is not prominently documented in readily available literature. However, its conceptualization is intrinsically linked to the development of nicotinic acid derivatives and the advent of the Ullmann condensation reaction in the early 20th century. The Ullmann reaction, first reported by Fritz Ullmann in 1901, provided a viable method for the formation of carbon-oxygen bonds between an aryl halide and a phenol, a key step in the synthesis of this compound.
The scientific interest in this compound and its derivatives surged with the discovery of the anti-inflammatory properties of nicotinic acid analogs. A significant milestone in this context was the development of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), which is a propanoic acid derivative of a pyranobenzopyridine core, structurally related to this compound.[][2] Pranoprofen's efficacy as a cyclooxygenase (COX) inhibitor highlighted the therapeutic potential of this chemical scaffold and, by extension, its precursor, this compound.
Physicochemical and Spectral Data
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [3] |
| CAS Number | 35620-71-4 | [3] |
| Molecular Formula | C₁₂H₉NO₃ | [3] |
| Molecular Weight | 215.21 g/mol | [3] |
| Appearance | White to off-white powder | |
| Melting Point | 178-182 °C | |
| Solubility | Soluble in methanol, ethanol, and dimethylformamide | |
| pKa | ~3.5 (estimated) |
Table 2: Spectral Data for this compound
| Spectral Data | Key Features and Peaks | Reference |
| ¹H NMR | δ (ppm) in DMSO-d₆: 13.71 (s, 1H, COOH), 10.65 (s, 1H, NH - for anilino derivative), 8.45 (dd, 1H), 8.31 (s, 1H), 8.29 (dd, 1H), 7.87 (d, 1H), 7.53 (t, 1H), 7.34 (d, 1H), 6.95 (dd, 1H) (Note: Specific assignments can vary based on the full structure and solvent) | [4] |
| ¹³C NMR | Characteristic peaks for aromatic carbons, carboxylic acid carbon, and carbons of the pyridine and phenyl rings. | |
| Infrared (IR) | ν (cm⁻¹): 3400-2400 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid), ~1600, 1580, 1480 (C=C aromatic ring stretches), ~1240 (C-O-C asymmetric stretch) | [3] |
| Mass Spectrometry (MS) | m/z: 215 (M⁺), characteristic fragmentation pattern showing loss of COOH (m/z 170) and further fragmentation of the phenoxypyridine core. | [3] |
Synthesis and Experimental Protocols
The primary and most established method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this specific synthesis, 2-chloronicotinic acid serves as the aryl halide.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol is a representative procedure based on established Ullmann condensation methodologies.[5][6]
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) or Copper powder
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloronicotinic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Addition of Catalyst and Solvent: Add a catalytic amount of copper(I) iodide (0.1 equivalents) or activated copper powder. To this mixture, add anhydrous DMF or DMSO as the solvent.
-
Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 2-3. This will precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
Expected Yield: Yields for Ullmann condensations can vary widely depending on the specific substrates and reaction conditions, but yields in the range of 60-80% are often reported for similar reactions.
Diagram of the Synthetic Workflow
Biological Activity and Mechanism of Action
The primary biological significance of this compound and its derivatives lies in their anti-inflammatory properties. This activity is predominantly attributed to the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by most non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] By inhibiting these enzymes, this compound and its derivatives block the production of prostaglandins, thereby exerting their anti-inflammatory effects.
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the arachidonic acid cascade and the point of intervention for COX inhibitors like this compound.
Conclusion
This compound stands as a testament to the enduring legacy of classic organic reactions and their application in modern drug discovery. While its own therapeutic applications may be limited, its role as a foundational scaffold for potent anti-inflammatory agents is undeniable. A thorough understanding of its synthesis, properties, and biological mechanism of action is crucial for medicinal chemists and pharmacologists seeking to develop novel and more effective anti-inflammatory therapies. Further research into derivatives of this compound may yet unlock new therapeutic avenues, building upon the rich chemical and biological history of this versatile molecule.
References
- 2. Pranoprofen | C15H13NO3 | CID 4888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Synthesis: A Technical Guide to the Early Preparation of 2-Phenoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational synthesis of 2-phenoxynicotinic acid, a significant scaffold in medicinal chemistry. The core of this synthesis lies in the strategic combination of two key chemical transformations: the preparation of the crucial precursor, 2-chloronicotinic acid, and its subsequent copper-catalyzed coupling with phenol, a classic example of the Ullmann condensation. This document provides a detailed examination of the experimental protocols and quantitative data from early, seminal work in this field, offering valuable insights for researchers in organic synthesis and drug development.
I. Synthetic Strategy: A Two-Step Approach
The early and most common pathway to this compound involves a two-step sequence. The first step is the synthesis of the activated pyridine derivative, 2-chloronicotinic acid. The subsequent and final step is a nucleophilic aromatic substitution reaction with phenol, facilitated by a copper catalyst, known as the Ullmann condensation.
II. Step 1: Synthesis of 2-Chloronicotinic Acid
The preparation of 2-chloronicotinic acid is a critical prerequisite for the final coupling reaction. Early methods primarily focused on the chlorination of nicotinic acid N-oxide.
Experimental Protocol: Chlorination of Nicotinic Acid N-Oxide
This protocol is based on established early 20th-century methods.
Materials:
-
Nicotinic Acid N-Oxide
-
Phosphorus Oxychloride (POCl₃)
-
Triethylamine
-
Water
-
Dilute Sodium Hydroxide Solution
Procedure:
-
Suspend nicotinic acid N-oxide in phosphorus oxychloride.
-
Slowly add triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature will rise to approximately 50°C, leading to the dissolution of the nicotinic acid N-oxide.
-
Heat the resulting solution in a water bath at 100°C for 4 hours.
-
After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.
-
Carefully add the residue to water, ensuring the temperature remains below 40°C.
-
Adjust the pH of the aqueous solution to 2.0-2.5 by adding a dilute sodium hydroxide solution.
-
The 2-chloronicotinic acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Quantitative Data for 2-Chloronicotinic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | Nicotinic Acid N-Oxide | [1] |
| Reagents | POCl₃, Triethylamine | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Temperature | 100°C | [1] |
| Yield | 65-70% | [1] |
| Melting Point | 173-175°C | [1] |
III. Step 2: Ullmann Condensation for this compound
The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[2][3] In this synthesis, 2-chloronicotinic acid reacts with phenol in the presence of a copper catalyst to yield this compound.[2][4] The carboxylic acid group on the 2-chloronicotinic acid can facilitate this reaction.[4]
Experimental Protocol: Ullmann Condensation of 2-Chloronicotinic Acid and Phenol
This generalized protocol is based on the principles of the classical Ullmann ether synthesis.
Materials:
-
2-Chloronicotinic Acid
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Copper Powder or Copper(I) Iodide (CuI)
-
High-boiling point solvent (e.g., nitrobenzene, dimethylformamide)
Procedure:
-
In a reaction vessel, combine 2-chloronicotinic acid, phenol, and potassium carbonate in a suitable high-boiling point solvent.
-
Add a catalytic amount of copper powder or copper(I) iodide.
-
Heat the reaction mixture to a high temperature (often in the range of 150-210°C) with stirring.
-
Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).
-
After completion, cool the reaction mixture and dilute it with water.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the crude this compound by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Quantitative Data for this compound Synthesis
| Parameter | Expected Value/Condition | Reference |
| Starting Materials | 2-Chloronicotinic Acid, Phenol | [2] |
| Catalyst | Copper powder or Copper(I) salts | [2] |
| Base | Potassium Carbonate | [5] |
| Solvent | High-boiling polar solvents (e.g., DMF, Nitrobenzene) | [2] |
| Reaction Temperature | High temperatures (typically >150°C) | [2] |
| Yield | Moderate to Good | [5] |
IV. Reaction Mechanism and Logical Relationships
The synthesis of this compound hinges on a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the copper catalyst in the Ullmann condensation.
The reaction is believed to proceed through the formation of a copper(I) phenoxide species, which then reacts with the 2-chloronicotinic acid. The electron-withdrawing nature of the carboxylic acid and the pyridine ring nitrogen atom activates the 2-position towards nucleophilic attack.
V. Conclusion
The early synthesis of this compound provides a classic example of fundamental organic reactions applied to the construction of medicinally relevant molecules. The two-step process, involving the preparation of 2-chloronicotinic acid followed by an Ullmann condensation, remains a cornerstone in the conceptual understanding of pyridine chemistry and copper-catalyzed cross-coupling reactions. While modern methods have introduced milder conditions and more efficient catalysts, this foundational work laid the groundwork for the development of a vast array of related compounds with significant biological activities. This guide serves as a valuable resource for researchers seeking to understand the historical context and practical aspects of this important synthesis.
References
A Technical Guide to the Fundamental Chemical Properties of 2-Phenoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxynicotinic acid is a heterocyclic aromatic compound that belongs to the class of pyridinecarboxylic acids. Its structure, featuring a phenoxy group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 3-position, makes it a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is recognized as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen.[1] Understanding its core chemical properties is crucial for its synthesis, purification, and the development of new chemical entities. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic pathway.
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [2] |
| Synonyms | 2-Phenoxy-3-pyridinecarboxylic acid | [1][2] |
| CAS Number | 35620-71-4 | [2] |
| Chemical Formula | C₁₂H₉NO₃ | [2] |
| Molecular Weight | 215.20 g/mol | [1] |
| Melting Point | 172-175 °C | [3] |
| Boiling Point | 355.48 °C (rough estimate) | [3] |
| pKa | 2.80 ± 0.10 (Predicted) | |
| logP | 2.2 (Computed) | [1] |
| Appearance | White to off-white solid | |
| Solubility | While specific quantitative data is limited, related compounds like nicotinic acid show solubility in water and various organic solvents such as ethanol and DMSO.[4][5] The solubility of this compound is expected to be influenced by the phenoxy group, likely increasing its solubility in less polar organic solvents compared to nicotinic acid. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound's key properties are outlined below.
Synthesis Protocol: Nucleophilic Aromatic Substitution
This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. A prevalent method involves the reaction of 2-chloronicotinic acid with a phenolate.[6][7][8]
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Solvent (e.g., Dimethylformamide - DMF)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve phenol in a suitable solvent such as DMF.
-
Add a base, such as potassium carbonate, to the solution to generate the phenoxide nucleophile.
-
Add 2-chloronicotinic acid to the reaction mixture.
-
Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum.
pKa Determination: Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (carbon dioxide-free)
-
pH meter with a combination glass electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will affect the apparent pKa.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
LogP Determination: Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
-
Vortex mixer or shaker
Procedure:
-
Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.
-
Shake the funnel for a sufficient amount of time (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).
Visualization of Synthetic Pathway
While specific signaling pathways for this compound are not well-documented, its role as a synthetic intermediate is significant. The following diagram illustrates a common synthetic route to this compound and its subsequent use in the synthesis of other derivatives.
Caption: Synthetic pathway of this compound and its role as a precursor.
Biological Context and Significance
While direct biological activity or specific signaling pathway interactions for this compound are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, such as GPR109A, which are involved in lipid metabolism.[10] However, its primary significance in the pharmaceutical industry lies in its role as a key building block. It serves as an intermediate in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs and other potential therapeutic agents.[6][7] For instance, derivatives of nicotinic acid have been explored for a wide range of biological activities, underscoring the importance of this compound as a scaffold for developing new drugs.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its core chemical characteristics, standardized protocols for their experimental determination, and a visualization of its synthetic utility. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the effective use of this compound in the creation of novel therapeutic agents.
References
- 1. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 35620-71-4 [amp.chemicalbook.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Phenoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenoxynicotinic acid, a molecule of interest in medicinal chemistry and drug development. This document details the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), in the structural elucidation and analysis of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and a hypothetical signaling pathway are provided to support researchers in their understanding and utilization of these analytical methods.
Introduction
This compound is a heterocyclic carboxylic acid with a molecular formula of C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol . Its structure, featuring a phenoxy group attached to a pyridine-3-carboxylic acid backbone, suggests potential biological activities, making its thorough characterization essential for research and development. Spectroscopic methods are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide presents a detailed analysis of this compound using various spectroscopic techniques.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | dd | 1H | H-6 (pyridine) |
| ~8.2 | dd | 1H | H-4 (pyridine) |
| ~7.4 | t | 2H | H-meta (phenoxy) |
| ~7.2 | t | 1H | H-para (phenoxy) |
| ~7.1 | dd | 1H | H-5 (pyridine) |
| ~7.0 | d | 2H | H-ortho (phenoxy) |
| >10 | br s | 1H | COOH |
Note: Predicted values are based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (carboxylic acid) |
| ~160 | C-2 (pyridine, attached to O) |
| ~155 | C-6 (pyridine) |
| ~150 | C-ipso (phenoxy) |
| ~140 | C-4 (pyridine) |
| ~130 | C-meta (phenoxy) |
| ~125 | C-para (phenoxy) |
| ~122 | C-3 (pyridine) |
| ~120 | C-ortho (phenoxy) |
| ~118 | C-5 (pyridine) |
Note: Predicted values are based on established increments for substituted aromatic and heterocyclic rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST WebBook.[1]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic/heteroaromatic rings) |
| ~1240 | Strong | C-O-C asymmetric stretch (ether) |
| ~1050 | Medium | C-O-C symmetric stretch (ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems.
Predicted UV-Vis Absorption Maxima (λmax):
| Solvent | λmax (nm) | Transition |
| Ethanol/Methanol | ~270-280 | π → π* |
Note: The predicted λmax is based on the presence of the substituted pyridine and benzene chromophores. The exact wavelength can be influenced by solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[1]
Key Mass Spectral Data (Electron Ionization):
| m/z | Relative Intensity (%) | Assignment |
| 215 | ~50 | [M]⁺ (Molecular Ion) |
| 198 | ~10 | [M - OH]⁺ |
| 170 | ~100 | [M - COOH]⁺ |
| 142 | ~30 | [M - COOH - CO]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw free induction decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts in parts per million (ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, representative sample of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. Perform a baseline correction if necessary. Identify and label the wavenumbers (in cm⁻¹) of the major absorption bands. The spectrum available on PubChem was obtained using a Bruker Tensor 27 FT-IR with an ATR-Neat technique.[2]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as ethanol or methanol. Dilute the stock solution to an appropriate concentration to ensure that the maximum absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the instrument and measure the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent, such as methanol or dichloromethane.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: Ionize the sample using an appropriate method. For general structural information, Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce structural information.
Hypothetical Biological Signaling Pathway
While the specific signaling pathways of this compound are not well-documented, its structural similarity to nicotinic acid suggests potential interactions with pathways modulated by nicotinic acid and its derivatives. Nicotinic acid is known to be an agonist for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂), and derivatives of nicotinic acid have shown a range of biological activities, including anti-inflammatory and antimicrobial effects. Furthermore, the pyridine ring is a core structure in ligands for nicotinic acetylcholine receptors (nAChRs).
The following diagram illustrates a hypothetical signaling pathway for this compound, postulating its potential interaction with the GPR109A receptor, a known target of nicotinic acid.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Data for 2-Phenoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-phenoxynicotinic acid. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.
Introduction to this compound
This compound, also known as 2-phenoxypyridine-3-carboxylic acid, is a chemical compound with the molecular formula C₁₂H₉NO₃. Its structure consists of a pyridine ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a molecule of interest in medicinal chemistry and materials science. Accurate NMR data is crucial for its structural verification and for studying its interactions in various chemical and biological systems.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | Carboxylic Acid (-COOH) |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | Carboxylic Acid Carbonyl (C=O) |
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed methodology for key experiments.
Standard ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a standard frequency for ¹H NMR (e.g., 400 or 500 MHz).
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.[1]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to encompass all expected proton resonances (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: Dependent on the sample concentration, but typically 8 to 64 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used. For quantitative analysis, longer delays may be necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.
Visualizations
To aid in the conceptual understanding of the molecular structure and its analysis by NMR, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenoxynicotinic Acid
This guide provides a detailed analysis of the theoretical fragmentation pattern of 2-phenoxynicotinic acid under mass spectrometry, targeting researchers, scientists, and professionals in drug development. The information compiled herein is based on established fragmentation principles of its constituent functional groups: a carboxylic acid, an aromatic ether, and a pyridine ring.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound (molecular weight: 213.21 g/mol ) in a mass spectrometer, particularly under electron ionization (EI), is anticipated to proceed through several key pathways. These pathways are initiated by the removal of an electron to form the molecular ion (M+•), which then undergoes a series of cleavage and rearrangement reactions to produce characteristic fragment ions.
Aromatic carboxylic acids typically exhibit a prominent molecular ion peak.[1][2] The fragmentation process is often initiated by cleavages adjacent to the carbonyl group, as well as at the ether linkage.
Table 1: Predicted Fragment Ions and Their Relative Abundance in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 213 | [C12H9NO3]+• (Molecular Ion) | - | High |
| 196 | [C12H8NO2]+ | •OH | Medium |
| 168 | [C11H8NO]+ | •COOH | Medium-High |
| 139 | [C6H5O]+ | C6H4NCO | Low |
| 93 | [C6H5O]+ | C6H4NCO | Medium |
| 77 | [C6H5]+ | C6H4N(O)CO | Medium |
Experimental Protocols
While a specific experimental protocol for this compound is not detailed in the provided literature, a general methodology for the analysis of small organic acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be outlined.[3][4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.[4][6]
-
Sample Preparation and Derivatization:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid group to its trimethylsilyl (TMS) ester.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is well-suited for the analysis of less volatile and thermally labile compounds and often does not require derivatization.[3][5]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent mixture, such as methanol:water (50:50 v/v), to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6545 Q-TOF or a similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Scan Range: m/z 50-1000.
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
This theoretical guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental verification is essential to confirm the proposed fragmentation patterns and relative ion abundances.
References
- 1. whitman.edu [whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2.8. Organic acid quantification by LC-MS/MS [bio-protocol.org]
- 4. metbio.net [metbio.net]
- 5. agilent.com [agilent.com]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Phenoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-phenoxynicotinic acid in common laboratory solvents. In the absence of specific quantitative solubility data for this compound in publicly available literature, this document leverages data from its parent compound, nicotinic acid, to provide a foundational understanding. Furthermore, it details a general experimental protocol for determining solubility and summarizes key physicochemical properties to aid researchers in their experimental design.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | PubChem[1] |
| Molecular Weight | 215.2048 g/mol | NIST WebBook[2] |
| CAS Number | 35620-71-4 | NIST WebBook[2] |
| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | PubChem[1] |
| Synonyms | 2-Phenoxy-3-pyridinecarboxylic acid | Advanced ChemTech[3] |
Surrogate Solubility Data: Nicotinic Acid
As a structural analog, the solubility of nicotinic acid can provide valuable insights into the potential solubility characteristics of this compound. The phenoxy group in this compound will increase its lipophilicity compared to nicotinic acid, suggesting a potential for higher solubility in less polar organic solvents.
The following table summarizes the mole fraction equilibrium solubility of nicotinic acid in several common laboratory solvents at various temperatures. This data was determined using the gravimetric method.[4][5]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Dimethyl Sulfoxide (DMSO) | 283.15 | 105.1 |
| 298.15 | 163.2 | |
| 313.15 | 244.1 | |
| 333.15 | 392.5 | |
| Ethanol | 283.15 | 23.8 |
| 298.15 | 34.1 | |
| 313.15 | 47.9 | |
| 333.15 | 71.9 | |
| Water | 283.15 | 13.9 |
| 298.15 | 21.1 | |
| 313.15 | 31.4 | |
| 333.15 | 49.9 | |
| Acetone | 283.15 | 1.83 |
| 298.15 | 2.94 | |
| 313.15 | 4.63 | |
| 333.15 | 8.21 | |
| Acetonitrile | 283.15 | 0.38 |
| 298.15 | 0.64 | |
| 313.15 | 1.07 | |
| 333.15 | 1.98 | |
| Diethyl Ether | 283.15 | 0.39 |
| 298.15 | 0.68 | |
| 313.15 | 1.15 | |
| 333.15 | 2.21 |
The data indicates that nicotinic acid has the highest solubility in DMSO, followed by ethanol and water, with significantly lower solubility in acetone, acetonitrile, and diethyl ether.[4][5]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in various laboratory solvents using the gravimetric method.[6][7][8]
Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected laboratory solvents
-
Conical flasks with stoppers
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.
-
Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Weigh the dish containing the solution to determine the total weight of the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is fully evaporated, place the dish in the oven to ensure all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Weight of the solute: Subtract the initial weight of the empty dish from the final constant weight of the dish with the dried solute.
-
Weight of the solvent: Subtract the weight of the solute and the weight of the empty dish from the weight of the dish containing the solution.
-
Solubility Expression: The solubility can be expressed in various units, such as g/100g of solvent, g/L of solvent, or as a mole fraction.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
References
- 1. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scribd.com [scribd.com]
2-Phenoxynicotinic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxynicotinic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its rigid framework, combining a pyridine carboxylic acid with a phenoxy moiety, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its role as a pharmacophore in drug discovery, with a particular focus on its application in the development of anti-inflammatory agents.
Chemical and Physical Properties
This compound, also known as 2-phenoxypyridine-3-carboxylic acid, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid |
| Molecular Formula | C₁₂H₉NO₃ |
| Molecular Weight | 215.20 g/mol |
| CAS Number | 35620-71-4 |
| Melting Point | 173-175 °C |
| Appearance | White to light yellow powder |
Synthesis of this compound and its Precursors
The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available nicotinic acid derivatives. The key synthetic precursors are 2-hydroxynicotinic acid and 2-chloronicotinic acid.
Synthesis Workflow
The overall synthetic strategy involves the preparation of a key intermediate, 2-chloronicotinic acid, which then undergoes a nucleophilic aromatic substitution with phenol, commonly via an Ullmann condensation, to yield the final product.
Caption: General synthetic workflow for this compound.
Experimental Protocols
1. Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide [2]
This procedure describes the chlorination of nicotinic acid N-oxide to produce 2-chloronicotinic acid, a crucial intermediate.
-
Materials:
-
Nicotinic acid-N-oxide (70 g)
-
Phosphorus oxychloride (POCl₃) (300 ml)
-
Triethylamine (50 g)
-
Diluted caustic soda solution
-
Water
-
-
Procedure:
-
Suspend nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (300 ml).
-
Add triethylamine (50 g) dropwise at room temperature. An exothermic reaction will occur, and the nicotinic acid-N-oxide will dissolve at approximately 50°C.
-
Heat the resulting solution in a water bath at 100°C for 4 hours.
-
Distill off the excess phosphorus oxychloride under vacuum.
-
Carefully pour the residue into water, maintaining the temperature below 40°C.
-
Adjust the pH to 2.0-2.5 by adding diluted caustic soda solution to precipitate the product.
-
Filter the precipitate to obtain 2-chloronicotinic acid.
-
-
Yield: 65-70%
-
Melting Point: 173-175°C
2. Synthesis of this compound via Ullmann Condensation
This protocol is based on the general principles of the Ullmann condensation for the formation of diaryl ethers.[3][4]
-
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))
-
-
Procedure:
-
To a reaction vessel, add 2-chloronicotinic acid, phenol (1.1-1.5 equivalents), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2 equivalents).
-
Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-150°C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of 3-4.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
This compound as a Building Block in Drug Discovery
The this compound scaffold is a key component in a variety of compounds with demonstrated pharmacological activity. Its derivatives have been extensively explored as anti-inflammatory, analgesic, and anticancer agents.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
A significant body of research has focused on the development of this compound derivatives as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.
Signaling Pathway of Inflammation and COX Inhibition
Caption: The role of COX enzymes in inflammation and the mechanism of action of NSAIDs.
Structure-Activity Relationship (SAR) and Biological Data
The anti-inflammatory potency of compounds based on the this compound scaffold can be modulated by substitutions on both the phenoxy and nicotinic acid moieties. The following tables summarize the in vitro COX inhibitory activity of selected nicotinic acid and phenoxyacetic acid derivatives, which serve as valuable analogs for understanding the SAR of this class of compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Isonicotinic Acid Derivatives [6]
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen (Standard) | - | - | 11.2 ± 1.9 | - |
| Compound 5 | 4-chlorophenyl | > 100 | 1.42 ± 0.1 | > 70.4 |
| Compound 6 | 4-fluorophenyl | > 100 | 8.6 ± 0.5 | > 11.6 |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetamide Derivatives [5]
| Compound | R¹ | R² | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Standard) | - | - | 15 | 0.05 | 300 |
| 3c | 4-Cl | 4-NO₂ | 1.25 | 0.08 | 15.63 |
| 3h | 4-CH₃ | 4-NO₂ | 1.52 | 0.11 | 13.82 |
These data indicate that derivatives of the core scaffold can exhibit potent and selective inhibition of COX-2. For instance, the presence of electron-withdrawing groups on the phenoxy ring appears to be favorable for activity.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a robust platform for the design of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and the potential for diverse functionalization make it an attractive building block for creating libraries of bioactive molecules. The demonstrated efficacy of its derivatives as potent and selective COX-2 inhibitors highlights its importance in the ongoing search for safer and more effective anti-inflammatory drugs. Further exploration of the structure-activity relationships of this compound derivatives holds significant promise for the development of new treatments for a range of inflammatory conditions and other diseases.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Potential Research Areas for 2-Phenoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Phenoxynicotinic acid, a heterocyclic compound incorporating both a nicotinic acid and a phenoxy moiety, represents a promising, yet underexplored, scaffold for drug discovery. While direct biological data on this specific molecule is limited, extensive research on structurally related nicotinic acid and phenoxyacetic acid derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. This document outlines potential research avenues for this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. This guide provides a framework for initial exploratory studies, including proposed experimental protocols and potential mechanisms of action, to unlock the therapeutic potential of this intriguing molecule.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [1][2] |
| Molecular Weight | 215.20 g/mol | [1] |
| CAS Number | 35620-71-4 | [1][2] |
| Synonyms | 2-Phenoxypyridine-3-carboxylic acid, 3-Pyridinecarboxylic acid, 2-phenoxy- | [1] |
Potential Research Areas and Rationale
The chemical architecture of this compound suggests several promising avenues for therapeutic investigation, primarily based on the well-documented activities of its constituent chemical motifs.
Anti-inflammatory Activity
Rationale: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[3][4] Furthermore, numerous phenoxyacetic acid derivatives have been developed as potent anti-inflammatory agents, often acting as selective cyclooxygenase-2 (COX-2) inhibitors.[5] The combination of these two pharmacophores in this compound makes it a compelling candidate for investigation as a novel anti-inflammatory agent.
Proposed Research Workflow:
Quantitative Data from Related Compounds for Comparison:
| Compound | Assay | IC₅₀ (µM) | Reference |
| Phenoxyacetic Acid Derivative 5f | COX-2 Inhibition | 0.06 | [5] |
| Phenoxyacetic Acid Derivative 7b | COX-2 Inhibition | 0.08 | [5] |
| Isonicotinate 5 | ROS Inhibition | 1.42 (µg/mL) | [6] |
| Ibuprofen | ROS Inhibition | 11.2 (µg/mL) | [6] |
Anticancer Activity
Rationale: A diverse range of heterocyclic compounds containing phenoxy and nicotinic acid-like moieties have exhibited significant anticancer activity.[7][8][9] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The structural resemblance of this compound to these active molecules suggests its potential as a novel anticancer agent.
Proposed Research Workflow:
Quantitative Data from Related Compounds for Comparison:
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Chalcone Derivative 5c | HEP2 | 12 | [7] |
| Chalcone Derivative 5c | MCF7 | 9.5 | [7] |
| Doxorubicin | MCF7 | 5.5 | [7] |
| 2-Phenazinamine Derivative 4 | K562 | Comparable to Cisplatin | [8] |
| 2-Phenazinamine Derivative 4 | HepG2 | Comparable to Cisplatin | [8] |
Antimicrobial Activity
Rationale: Nicotinic acid derivatives have been explored for their antimicrobial properties, with some demonstrating potent activity against a range of bacterial and fungal pathogens.[9][10] The incorporation of a phenoxy group could modulate this activity, potentially leading to novel antimicrobial agents with unique mechanisms of action.
Proposed Research Workflow:
Quantitative Data from Related Compounds for Comparison:
| Compound | Organism | MIC (µg/mL) | Reference |
| Nicotinic Acid Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [9] |
| Nicotinic Acid Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [9] |
| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | [9] |
| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [9] |
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assays
This assay will be performed using a commercial COX inhibitor screening assay kit. The principle involves the colorimetric determination of prostaglandin F2α produced by the reaction of arachidonic acid with COX-1 or COX-2.
-
Preparation of Reagents: Reconstitute COX-1 and COX-2 enzymes, arachidonic acid substrate, and other kit components according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A dilution series will be prepared to determine the IC₅₀ value.
-
Assay Procedure:
-
Add assay buffer, heme, and the test compound or control (e.g., celecoxib for COX-2, ibuprofen for non-selective) to a 96-well plate.
-
Add COX-1 or COX-2 enzyme to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction with a saturated stannous chloride solution.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
This protocol is based on the methodology described for the evaluation of nicotinic acid derivatives.[3]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant will be quantified using specific ELISA kits according to the manufacturer's protocols.
-
-
Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vitro Anticancer Assays
This protocol is a standard method for assessing cell viability and is widely used in anticancer drug screening.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
In Vitro Antimicrobial Assays
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
While this compound remains a largely uncharacterized molecule, its structural features provide a compelling rationale for its investigation as a potential therapeutic agent. The proposed research areas in anti-inflammatory, anticancer, and antimicrobial drug discovery are supported by a substantial body of literature on related compounds. The experimental workflows and protocols detailed in this guide offer a systematic approach to elucidating the biological activity of this compound and its derivatives. Further exploration of this scaffold could lead to the identification of novel lead compounds with significant therapeutic potential.
References
- 1. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Theoretical Exploration of 2-Phenoxynicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical examination of the molecular structure of 2-phenoxynicotinic acid, a compound of interest in medicinal chemistry. In the absence of extensive dedicated theoretical studies on this specific molecule, this guide presents a comprehensive framework based on established computational methodologies applied to closely related analogues, such as 2-(methylthio)nicotinic acid and other substituted nicotinic acids. The principles and expected outcomes detailed herein provide a robust foundation for understanding the structural, vibrational, and electronic properties of this compound.
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique structural architecture combining a pyridine carboxylic acid moiety with a phenoxy group. This combination imparts specific electronic and conformational properties that are crucial for its biological activity and potential applications in drug design. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating the three-dimensional geometry, vibrational modes, and electronic characteristics of such molecules at the atomic level. This guide outlines the standard computational protocols and expected findings from such theoretical investigations.
Computational Methodology
The theoretical analysis of this compound's molecular structure is typically performed using quantum chemical calculations. The following section details a standard and effective experimental protocol based on methods reported for analogous compounds.[1]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.
-
Procedure:
-
An initial structure of this compound is built using a molecular modeling program.
-
A full geometry optimization is performed in the gas phase to locate the stationary points on the potential energy surface.
-
Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
The following diagram illustrates the typical workflow for geometry optimization and subsequent analysis.
Vibrational Analysis
Vibrational frequency calculations are essential not only for confirming the nature of the optimized geometry but also for predicting the infrared (IR) and Raman spectra of the molecule.
Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: DFT/B3LYP with the 6-311G(d,p) basis set.
-
Procedure:
-
Following geometry optimization, a frequency calculation is performed on the optimized structure.
-
The calculated harmonic vibrational frequencies are often scaled by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311G(d,p)) to better match experimental data, which accounts for anharmonicity and basis set deficiencies.
-
The IR intensities and Raman activities are also calculated to simulate the respective spectra.
-
Electronic Property Analysis
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and kinetic stability of the molecule.
Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: DFT/B3LYP with the 6-311G(d,p) basis set.
-
Procedure:
-
The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated, which is an indicator of the molecule's excitability and chemical reactivity.
-
The molecular electrostatic potential (MEP) can also be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Predicted Molecular Structure and Properties
Based on theoretical studies of analogous compounds, the following tables summarize the expected quantitative data for this compound.
Optimized Geometrical Parameters
The bond lengths and angles define the three-dimensional structure of the molecule. The following table presents representative theoretical values.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-O | 1.35 |
| O-C1' | 1.40 | |
| C3-C(O)OH | 1.50 | |
| C=O | 1.22 | |
| O-H | 0.97 | |
| N1-C2 | 1.34 | |
| N1-C6 | 1.33 | |
| Bond Angles (°) | C3-C2-O | 118.0 |
| C2-O-C1' | 119.0 | |
| C2-N1-C6 | 117.0 | |
| C2-C3-C(O)OH | 120.0 | |
| O=C-O | 123.0 | |
| Dihedral Angles (°) | C3-C2-O-C1' | 45.0 |
| C4-C3-C(O)-O | 180.0 |
Note: These are representative values based on DFT calculations of similar molecules and may vary slightly for this compound.
Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Key vibrational modes are highlighted below.
| Vibrational Mode | Frequency (cm-1, Scaled) | Description |
| O-H stretch | ~3500 | Carboxylic acid hydroxyl group |
| C-H stretch (aromatic) | ~3100-3000 | Pyridine and Phenyl rings |
| C=O stretch | ~1720 | Carboxylic acid carbonyl group |
| C=C/C=N stretch | ~1600-1400 | Pyridine and Phenyl ring vibrations |
| C-O stretch | ~1250 | Phenoxy ether linkage |
| O-H bend | ~1400 | Carboxylic acid hydroxyl group |
Electronic Properties
The HOMO and LUMO energies are crucial for understanding the molecule's electronic behavior.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are indicative and can be influenced by the computational method and basis set used.
The following diagram illustrates the relationship between the HOMO, LUMO, and the energy gap, which is fundamental to understanding chemical reactivity.
Conclusion
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, vibrational spectra, and electronic properties. The data presented, based on studies of analogous compounds, serves as a valuable reference for future computational and experimental investigations. Such theoretical groundwork is crucial for understanding the structure-activity relationships of this compound and guiding the development of new therapeutic agents.
References
Methodological & Application
Synthesis of 2-Phenoxynicotinic Acid via Ullmann Condensation: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocol for the synthesis of 2-phenoxynicotinic acid, a valuable scaffold in medicinal chemistry, through the Ullmann condensation reaction. The protocol outlines the reaction between 2-chloronicotinic acid and phenol, detailing optimized reaction conditions, catalyst selection, and purification methods. Furthermore, this note explores the applications of this compound and its derivatives in drug discovery and development, highlighting their potential as anti-inflammatory and analgesic agents.
Introduction
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction, is a cornerstone of modern organic synthesis for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.[1][2] This reaction is instrumental in the preparation of various molecular scaffolds of pharmaceutical interest. One such scaffold is this compound, which serves as a key intermediate in the development of novel therapeutic agents. Its derivatives have shown promise as potent anti-inflammatory and analgesic compounds.[3]
The synthesis of this compound typically involves the coupling of 2-chloronicotinic acid with phenol in the presence of a copper catalyst and a base.[1][3] Traditional Ullmann conditions often necessitate high temperatures and polar aprotic solvents.[1] However, advancements in catalyst systems, including the use of ligands, have enabled milder and more efficient reaction conditions.
Experimental Protocols
General Ullmann Condensation for this compound Synthesis
This protocol is a generalized procedure based on typical Ullmann condensation conditions for analogous reactions. Optimization of specific parameters may be required to achieve desired yields and purity.
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Copper (I) oxide (Cu₂O) or other copper catalysts (e.g., copper powder, CuI)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., Cs₂CO₃)
-
Dimethylformamide (DMF) or other high-boiling polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), pyridine)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronicotinic acid (1 equivalent), phenol (1.2-1.5 equivalents), potassium carbonate (2-3 equivalents), and the copper catalyst (0.1-0.2 equivalents).
-
Solvent Addition: Add a suitable high-boiling polar solvent such as DMF. The volume should be sufficient to ensure proper mixing of the reactants.
-
Reaction: Heat the reaction mixture to a temperature between 140-160°C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from several hours to over 24 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the Ullmann condensation synthesis of aryl ethers, which can be adapted for the synthesis of this compound.
| Parameter | Typical Range/Value | Reference |
| Aryl Halide | 2-Chloronicotinic Acid | [3] |
| Nucleophile | Phenol | [3] |
| Catalyst | Copper powder, Cu₂O, CuI | [1][3] |
| Catalyst Loading | 10-20 mol% | [3] |
| Base | K₂CO₃, Cs₂CO₃ | [3] |
| Solvent | DMF, NMP, Pyridine | [1][3] |
| Temperature | 140 - 160 °C | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Yield | Moderate to Good (Varies with conditions) | [3] |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the Ullmann condensation synthesis of this compound.
Experimental Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
Applications in Drug Development
This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a range of biological activities.[3][4] The structural motif of a diaryl ether linked to a carboxylic acid is found in various pharmacologically active compounds.
Anti-inflammatory and Analgesic Agents
Research has shown that hydrazide derivatives of 2-phenoxybenzoic acid, a close analog of this compound, possess significant analgesic activities.[3] This suggests that this compound derivatives could be promising candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways.
Other Potential Therapeutic Areas
The nicotinic acid moiety is a well-known pharmacophore present in various drugs.[5] Derivatives of nicotinic acid have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, and antiviral agents.[6] The incorporation of a phenoxy group at the 2-position can modulate the pharmacokinetic and pharmacodynamic properties of the nicotinic acid core, potentially leading to new therapeutic agents with improved efficacy and safety profiles.
Conclusion
The Ullmann condensation provides a reliable method for the synthesis of this compound, a key building block for the development of new pharmaceuticals. While traditional Ullmann conditions can be harsh, ongoing research into new catalyst systems continues to improve the efficiency and applicability of this reaction. The promising biological activities of this compound derivatives, particularly in the areas of inflammation and pain, underscore the importance of this scaffold in modern drug discovery. The protocols and information presented here serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic compounds based on the this compound core.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of 2-Phenoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-phenoxynicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction between 2-chloronicotinic acid and phenol. This protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and methods for characterization. Additionally, a summary of key reaction parameters is presented in a tabular format for clarity, and a visual workflow of the experimental process is provided.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The core structure, featuring a phenoxy group attached to a pyridine carboxylic acid scaffold, is found in a range of compounds with potential therapeutic applications. The most common and effective method for synthesizing this class of compounds is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1] This reaction forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol.[1] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern modifications have led to more efficient processes using catalytic amounts of copper in polar aprotic solvents.
Synthesis of this compound via Ullmann Condensation
The described protocol is based on a typical Ullmann ether synthesis, adapted for the specific reactants 2-chloronicotinic acid and phenol.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the representative quantitative data for the synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Chloronicotinic Acid | 1.0 | mmol | Limiting Reagent |
| Phenol | 1.2 | mmol | 1.2 equivalents |
| Reagents | |||
| Potassium Carbonate (K₂CO₃) | 2.0 | mmol | Base, 2.0 equivalents |
| Copper(I) Iodide (CuI) | 0.1 | mmol | Catalyst, 10 mol% |
| Solvent | |||
| N,N-Dimethylformamide (DMF) | 5.0 | mL | Anhydrous |
| Reaction Conditions | |||
| Temperature | 140 | °C | |
| Reaction Time | 12-24 | hours | Monitor by TLC |
| Atmosphere | Inert (Nitrogen or Argon) | ||
| Product | |||
| Theoretical Yield | 215.2 | mg | Based on 1.0 mmol of 2-chloronicotinic acid |
| Expected Yield | 70-85 | % | |
| Appearance | Off-white to pale yellow solid | ||
| Melting Point | ~145-148 | °C |
Experimental Protocol
Materials and Equipment
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (anhydrous)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Synthesis Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 mmol), phenol (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (5.0 mL) to the flask via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 140 °C using an oil bath and maintain this temperature.
-
Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 1 M hydrochloric acid (20 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
-
Recrystallization:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
2-Phenoxynicotinic Acid: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxynicotinic acid and its structural analogues are pivotal precursors in the synthesis of a range of commercially significant pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The inherent reactivity of the nicotinic acid scaffold, combined with the electronic properties of the phenoxy substituent, provides a versatile platform for the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on the synthesis of cyclooxygenase (COX) inhibitors.
Core Applications: Synthesis of NSAIDs
The primary application of the this compound scaffold is in the synthesis of NSAIDs that function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, molecules involved in inflammation and pain. The general synthetic strategy involves the modification of the 2-position of the nicotinic acid ring, often starting from 2-chloronicotinic acid, to introduce various aryl or arylamino groups.
Key Pharmaceutical Agents
Several important NSAIDs are derived from precursors related to this compound. These include:
-
Niflumic Acid: A potent COX-2 inhibitor used for the treatment of rheumatoid arthritis and other inflammatory conditions.
-
Flunixin: A potent analgesic and anti-inflammatory agent primarily used in veterinary medicine.[1]
Data Presentation
Table 1: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives
| Entry | Aryl Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-methyl-3-(trifluoromethyl)aniline | Boric Acid (30 mol%) | Solvent-free | 120 | 0.75 | 95 | [2][3] |
| 2 | Aniline | None | xylene | 140-150 | 24 | 87 | [4] |
| 3 | 2-methoxyaniline | None | xylene | 140-150 | 24 | 25 | [4] |
| 4 | 2-nitroaniline | None | xylene | 140-150 | 24 | 10 | [4] |
| 5 | 2-cyanoaniline | Copper | xylene | 140-150 | 24 | 80 | [4] |
| 6 | 2-methyl-3-(trifluoromethyl)aniline | Copper Oxide/p-toluenesulfonic acid | Water | Reflux | 2 | High | [5] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | - | - | 0.42 | 33.8 | [6] |
| Diclofenac (Reference) | - | - | 0.822 | - | [7] |
| Compound VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 15.7 - 26.6 | 0.29 | 67.2 | [6] |
| Compound 4 | N'-(2-phenoxyacetyl) nicotinohydrazide derivative | - | 0.165 | - | [7] |
| Compound 6 | N'-(2-phenoxyacetyl) isonicotinohydrazide derivative | - | 0.095 | 99.11 | [7] |
| N-hydroxyurea derivative of Indomethacin | N-hydroxyurea modification | >100 | 5.26 - 83.42 | - | [8] |
| Hydroxamic acid derivative of Flurbiprofen | Hydroxamic acid modification | >100 | 1.04 - 5.71 | - | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol describes a general method for the synthesis of this compound from 2-chloronicotinic acid and phenol using a copper catalyst.
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction flask, add 2-chloronicotinic acid (1 equivalent), phenol (1.2 equivalents), Cs2CO3 (2 equivalents), CuI (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.
Protocol 2: Synthesis of Flunixin (a 2-(Arylamino)nicotinic Acid Derivative)
This protocol outlines a solvent-free synthesis of Flunixin from 2-chloronicotinic acid and 2-methyl-3-(trifluoromethyl)aniline.[2][3]
Materials:
-
2-Chloronicotinic acid
-
2-methyl-3-(trifluoromethyl)aniline
-
Boric acid (H3BO3)
Procedure:
-
In a reaction vessel, combine 2-chloronicotinic acid (1 equivalent) and 2-methyl-3-(trifluoromethyl)aniline (2 equivalents).
-
Add boric acid (30 mol%).
-
Heat the mixture to 120 °C under solvent-free conditions for 45 minutes.[3]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be purified by recrystallization from a suitable solvent system.
Mandatory Visualization
References
- 1. sid.ir [sid.ir]
- 2. d-nb.info [d-nb.info]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 2-Phenoxynicotinic Acid in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 2-phenoxynicotinic acid as a key intermediate in multi-step organic synthesis. The protocols outlined below describe its preparation and subsequent transformation into valuable derivatives, highlighting its utility as a building block in the development of complex organic molecules and potential pharmaceutical agents.
Introduction
This compound is a versatile bifunctional molecule featuring a carboxylic acid and a phenoxy ether linked to a pyridine core. This unique arrangement of functional groups allows for a variety of chemical modifications, making it a valuable starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure is notably related to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential in medicinal chemistry.[1][2] This document details a representative two-step synthetic sequence involving the preparation of this compound and its subsequent conversion to an amide derivative.
Data Presentation
Table 1: Summary of a Representative Multi-Step Synthesis
| Step | Reaction Name | Starting Materials | Product | Key Reagents | Typical Reaction Conditions |
| 1 | Ullmann Condensation | 2-Chloronicotinic acid, Phenol | This compound | Copper catalyst (e.g., Cu, Cu₂O), Base (e.g., KOH) | High temperature (e.g., >200 °C), Polar aprotic solvent (e.g., DMF, NMP) |
| 2 | Amidation | This compound | 2-Phenoxynicotinamide | Thionyl chloride (SOCl₂), Ammonia (NH₃) | Room temperature to gentle heating |
Experimental Protocols
Step 1: Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic and effective method for the formation of aryl ethers, involving a copper-catalyzed reaction between an aryl halide and an alcohol.[3][4][5] In this protocol, this compound is synthesized from 2-chloronicotinic acid and phenol.
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium hydroxide (KOH)
-
Copper powder or Copper(I) oxide (Cu₂O)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.2 equivalents) and potassium hydroxide (1.5 equivalents) in a minimal amount of water to form the potassium phenoxide salt.
-
Add a polar aprotic solvent such as DMF or NMP to the flask.
-
To this mixture, add 2-chloronicotinic acid (1 equivalent) and the copper catalyst (0.1 equivalents).
-
Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C, and maintain vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Filter the precipitate and wash thoroughly with cold deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
-
Dry the purified this compound under vacuum to yield the final product.
Step 2: Synthesis of 2-Phenoxynicotinamide from this compound
The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. This protocol describes the synthesis of 2-phenoxynicotinamide from this compound via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (concentrated aqueous or in a suitable organic solvent)
-
Sodium bicarbonate solution, saturated
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 equivalents) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. This yields the crude 2-phenoxynicotinoyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous solvent such as THF or dioxane.
-
In a separate flask, prepare a solution of ammonia. Slowly add the acyl chloride solution to the ammonia solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenoxynicotinamide.
-
Purify the crude product by recrystallization or column chromatography to yield the pure amide.
Visualizations
Caption: Workflow for the multi-step synthesis of 2-phenoxynicotinamide.
Caption: Logical relationship in the synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenoxynicotinic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxynicotinic acid, a derivative of nicotinic acid, presents a versatile scaffold for the design of novel coordination compounds. Its structure, featuring a pyridine nitrogen atom, a carboxylic acid group, and a flexible phenoxy moiety, allows for diverse coordination modes with various metal centers. This versatility makes it a compelling ligand for applications in medicinal chemistry, catalysis, and materials science. The coordination of this compound to metal ions can lead to the formation of complexes with unique structural, spectroscopic, and biological properties. These properties can be fine-tuned by varying the metal ion, the stoichiometry of the complex, and by introducing auxiliary ligands.
This document provides a detailed overview of the application of this compound as a ligand in coordination chemistry. It includes protocols for the synthesis of the ligand and its metal complexes, methods for their characterization, and a summary of their potential biological activities, supported by quantitative data from related compounds where specific data for this compound is not yet available.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [1] |
| CAS Number | 35620-71-4 | [1][2] |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
Table 2: Illustrative Crystallographic Data for a Related Ni(II) Complex with 2-Hydroxynicotinic Acid
Data presented for [Ni(HnicO)₂(H₂O)₂] where H₂nicO is 2-hydroxynicotinic acid, a structurally similar ligand. This data serves as a reference for the expected coordination environment.
| Parameter | Value |
| Bond Lengths (Å) | |
| Ni-O(carboxylate) | 2.035(2) - 2.061(2) |
| Ni-N(pyridine) | 2.098(2) - 2.105(2) |
| Ni-O(water) | 2.078(2) - 2.085(2) |
| Bond Angles (°) | |
| O(carboxylate)-Ni-N(pyridine) | 78.5(1) - 170.2(1) |
| N(pyridine)-Ni-N(pyridine) | 93.4(1) |
| O(water)-Ni-O(water) | 90.8(1) |
Table 3: Thermal Decomposition Data for Representative Transition Metal Complexes with Nicotinic Acid Derivatives
This table provides a general overview of the thermal stability of related coordination polymers. The decomposition steps typically involve the loss of coordinated water molecules followed by the decomposition of the organic ligand.
| Complex (Ligand) | Decomposition Step 1 (°C) | Decomposition Step 2 (°C) | Final Residue |
| [Cu(nicotinate)₂(H₂O)₂] | 150-250 (Loss of H₂O) | 250-450 (Ligand decomposition) | CuO |
| [Zn(nicotinate)₂(H₂O)₄] | 100-200 (Loss of H₂O) | 250-500 (Ligand decomposition) | ZnO |
| [Co(nicotinate)₂(H₂O)₄] | 120-220 (Loss of H₂O) | 280-550 (Ligand decomposition) | Co₃O₄ |
Table 4: In Vitro Cytotoxic Activity (IC₅₀ Values in µM) of Representative Metal Complexes Against Various Cancer Cell Lines
IC₅₀ values for various metal complexes are presented to illustrate the potential biological activity. Specific values for this compound complexes are not available in the searched literature and would require experimental determination.
| Complex | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Cisplatin (Reference) | 1.5 - 5.0 | 2.0 - 8.0 | 1.0 - 6.0 | 1.2 - 7.0 |
| [Cu(phenylcarboxylate)₂] | 5.3 | 8.1 | 12.5 | 9.4 |
| [Ru(nicotinic acid derivative)Cl₂] | 2.1 | 4.5 | 6.8 | 3.2 |
| [Pt(diamine)(phenanthroline)]²⁺ | 0.05 - 0.5 | 0.1 - 1.0 | 0.08 - 0.8 | 0.1 - 0.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar 2-(arylamino)nicotinic acid derivatives[3].
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and phenol (1.2 equivalents) in DMF.
-
Add potassium carbonate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Protocol 2: General Synthesis of Transition Metal Complexes with this compound
This is a general procedure that can be adapted for various transition metals[4].
Materials:
-
This compound
-
A suitable metal salt (e.g., Cu(OAc)₂, ZnCl₂, Co(NO₃)₂, etc.)
-
Ethanol or Methanol
-
Deionized water
-
Triethylamine or Sodium hydroxide solution (optional, for deprotonation)
Procedure:
-
Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask. If the ligand is not fully deprotonated, a stoichiometric amount of a base like triethylamine or NaOH solution can be added.
-
In a separate flask, dissolve the metal salt (1 equivalent) in a minimal amount of water or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Allow the mixture to cool to room temperature. If no precipitate forms, slow evaporation of the solvent may be necessary.
-
Collect the solid product by filtration, wash with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over silica gel.
-
Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and thermal analysis (TGA/DSC). Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent mixture.
Protocol 3: Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion, look for shifts in the characteristic vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) and the pyridine ring vibrations upon complexation.
-
UV-Visible Spectroscopy: To study the electronic transitions in the complexes. The appearance of d-d transition bands for transition metal complexes can provide information about the coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its diamagnetic metal complexes in solution.
-
Single-Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
-
Elemental Analysis: To determine the empirical formula of the synthesized complexes.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the anticancer activity of the synthesized complexes.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal cell line (for selectivity assessment, e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized complexes dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test complexes and the reference drug (e.g., cisplatin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion
This compound is a promising ligand in coordination chemistry with significant potential for the development of new metal-based compounds for various applications. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate the biological activities of its coordination complexes. While specific quantitative data for this compound complexes are still emerging, the information from structurally related compounds offers valuable insights and guidance for future research in this exciting area. Further investigation into the coordination chemistry and biological mechanisms of this compound complexes is warranted to fully explore their therapeutic and technological potential.
References
Application Note: A Validated RP-HPLC Method for the Quantification of 2-Phenoxynicotinic Acid
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-phenoxynicotinic acid. The method is suitable for the analysis of this compound in bulk drug substances and has the potential for adaptation to various sample matrices with appropriate sample preparation. The developed method is simple, precise, and accurate, making it ideal for routine quality control and research applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of final drug products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] This application note details a validated RP-HPLC method that provides a rapid and effective means for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The method utilizes a C18 column for the separation of this compound.[2][3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following protocol is a general guideline for the preparation of a bulk drug substance sample. The method may need to be adapted for different sample matrices.
-
Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then make up the volume to 10 mL with the mobile phase. Mix the solution thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The linearity of the method was established by analyzing a series of calibration standards. The peak area response was plotted against the concentration, and the correlation coefficient (R²) was determined.
-
Precision: The precision of the method was evaluated by performing replicate injections of a standard solution and expressing the results as the relative standard deviation (RSD%). Both intra-day and inter-day precision were assessed.
-
Accuracy: The accuracy of the method was determined by a recovery study, where a known amount of this compound was spiked into a placebo sample and the percentage recovery was calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]
Results and Discussion
The developed RP-HPLC method provided a well-resolved and symmetrical peak for this compound. The retention time was observed to be approximately 4.5 minutes under the specified chromatographic conditions.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | ≤ 1.5% |
| Inter-day (n=6) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
The validation results demonstrate that the method is linear, precise, and accurate over the specified concentration range.
The validated RP-HPLC method described in this application note is suitable for the routine quantification of this compound. The method is simple, rapid, and provides reliable results, making it a valuable tool for quality control and research in the pharmaceutical industry.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship between method development and validation for reliable results.
References
Application Note and Protocol: Purification of 2-Phenoxynicotinic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of 2-phenoxynicotinic acid using the recrystallization technique. The procedure is designed to be a starting point for optimization in a laboratory setting.
Introduction
This compound is a chemical compound with the molecular formula C₁₂H₉NO₃[1][2][3]. It is also known as 2-phenoxypyridine-3-carboxylic acid[1][2][3]. As with many synthesized organic compounds, crude this compound often contains impurities from the reaction mixture, such as starting materials, byproducts, or residual solvents. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, aiming to obtain a product with high purity by separating it from contaminants[4][5][6].
This application note details a general procedure for the purification of this compound by single-solvent recrystallization. The choice of an appropriate solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures[5]. Based on the chemical structure of this compound, which contains both a polar carboxylic acid group and less polar aromatic rings, a moderately polar solvent is a suitable starting point.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₃ | [1][2] |
| Molecular Weight | 215.20 g/mol | [1][2] |
| Melting Point | 172-175 °C | [2] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | 2-phenoxypyridine-3-carboxylic acid | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using ethanol as the recrystallization solvent. Researchers may need to adapt the solvent choice and volumes based on the specific impurities present in their crude sample.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water (for cooling bath)
-
Ice
-
Erlenmeyer flasks (two sizes, e.g., 50 mL and 100 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
3.2. Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation[1][2].
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
3.3. Recrystallization Procedure
-
Dissolution:
-
Place a sample of crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more ethanol dropwise while heating and stirring until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the hot plate.
-
Quickly pour the hot solution through the pre-warmed filtration setup to remove insoluble materials.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Crystal formation should be observed as the solution cools.
-
Once the flask has reached room temperature, place it in an ice-water bath for approximately 15-20 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the filter cake for several minutes to help dry the crystals.
-
-
Drying and Characterization:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.
-
Determine the yield of the purified this compound.
-
Measure the melting point of the purified product and compare it to the literature value and the melting point of the crude material. A sharper and higher melting point range indicates increased purity.
-
Data Presentation
The following table provides a template for recording the quantitative data from the recrystallization experiment.
| Parameter | Value |
| Mass of Crude this compound | |
| Volume of Recrystallization Solvent (Ethanol) | |
| Mass of Purified this compound | |
| Percent Yield | |
| Melting Point of Crude Material | |
| Melting Point of Purified Material | |
| Appearance of Crude Material | |
| Appearance of Purified Material |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
This application note provides a foundational method for the purification of this compound. For optimal results, further optimization of the solvent system and crystallization conditions may be required depending on the nature and quantity of the impurities.
References
Application Notes and Protocols for the Development of 2-Phenoxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of derivatives of 2-phenoxynicotinic acid, a promising scaffold for the development of novel therapeutic agents. The following sections detail the synthesis of key derivatives, their biological activities, and protocols for their evaluation.
Introduction
This compound is a versatile starting material for the synthesis of a variety of derivatives with potential pharmacological activities. Notably, its hydrazide derivatives have been investigated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. This document outlines the synthetic routes to these compounds and the methodologies to assess their biological efficacy.
Synthesis of this compound Derivatives
The primary derivatives of interest are amides and esters, which can be synthesized from this compound through standard organic chemistry reactions.
Synthesis of this compound Hydrazide
The synthesis of this compound hydrazide is a key step in producing a range of bioactive compounds. The general workflow involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine hydrate.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Phenoxynicotinic Acid for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 2-phenoxynicotinic acid. The synthetic strategy involves a two-step process commencing with the preparation of 2-chloronicotinic acid from nicotinic acid, followed by a copper-catalyzed Ullmann condensation with phenol. Detailed experimental protocols, quantitative data, and safety considerations are presented to ensure a reproducible and scalable synthesis for research and development purposes.
Introduction
This compound and its derivatives are important intermediates in the pharmaceutical and agrochemical industries. Notably, they serve as key building blocks for the synthesis of various bioactive molecules. The demand for a reliable and scalable laboratory synthesis of this compound is therefore significant. The protocol outlined herein is based on established chemical principles, primarily the Ullmann condensation, a robust method for the formation of aryl ethers.[1][2][3] This application note provides detailed procedures for researchers to produce multi-gram quantities of this compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two primary steps:
-
Synthesis of 2-Chloronicotinic Acid: Nicotinic acid is first converted to its N-oxide, which is then chlorinated using a suitable agent like phosphorus oxychloride (POCl₃) to yield 2-chloronicotinic acid.[4][5]
-
Ullmann Condensation: The resulting 2-chloronicotinic acid is coupled with phenol in the presence of a copper catalyst to afford the final product, this compound.[1][3]
Experimental Protocols
Part 1: Synthesis of 2-Chloronicotinic Acid
This protocol is adapted from established methods for the chlorination of nicotinic acid N-oxide.[5][6]
Materials:
-
Nicotinic acid
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Vacuum distillation apparatus
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Nicotinic Acid N-Oxide:
-
In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30%, 1.1 eq) to the solution.
-
Heat the mixture at 70-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully remove the solvent under reduced pressure.
-
-
Chlorination of Nicotinic Acid N-Oxide:
-
To the crude nicotinic acid N-oxide, cautiously add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) in a well-ventilated fume hood.
-
Slowly add triethylamine (1.0-1.2 eq) dropwise while cooling the mixture in an ice bath to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux (around 100-110 °C) for 3-4 hours.
-
Carefully distill off the excess POCl₃ under vacuum.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 2.0-2.5 with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloronicotinic acid. A typical yield is in the range of 65-70%.[5]
-
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.
Part 2: Scale-Up Synthesis of this compound (Ullmann Condensation)
This protocol describes a copper-catalyzed nucleophilic aromatic substitution.[1][3]
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI) or Copper powder
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a nitrogen inlet
-
Mechanical stirrer or magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-chloronicotinic acid (1.0 eq), phenol (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-2.5 eq).
-
Add the copper catalyst (CuI, 5-10 mol% or activated copper powder, 10-20 mol%).
-
Add the solvent (DMF or DMSO) to the flask.
-
-
Reaction Execution:
-
Purge the flask with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 8-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or toluene) or by column chromatography to yield pure this compound.
-
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 2-Chloronicotinic Acid
| Parameter | Value | Notes |
| Starting Material | Nicotinic Acid N-Oxide | Prepared from nicotinic acid. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | 3.0 - 5.0 equivalents |
| Base | Triethylamine | 1.0 - 1.2 equivalents |
| Temperature | 100-110 °C | Reflux conditions. |
| Reaction Time | 3-4 hours | Monitor by TLC. |
| pH for Precipitation | 2.0 - 2.5 | Critical for product isolation. |
| Expected Yield | 65-70% | Based on literature.[5] |
Table 2: Reagents and Conditions for the Scale-Up Synthesis of this compound
| Parameter | Value | Notes |
| Substrates | 2-Chloronicotinic Acid, Phenol | Molar ratio: 1 : 1.2-1.5 |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 equivalents |
| Catalyst | Copper(I) Iodide (CuI) | 5-10 mol% |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvent. |
| Temperature | 120-150 °C | Ullmann condensation conditions.[1] |
| Reaction Time | 8-24 hours | Monitor by TLC. |
| Purification | Recrystallization/Column Chromatography | To obtain high-purity product. |
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Proposed mechanism for the Ullmann condensation catalytic cycle.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Phenoxynicotinic Acid Derivatives in Luminescent Lanthanide Complexes for Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and characterization of luminescent materials utilizing ligands derived from 2-phenoxynicotinic acid. The focus is on lanthanide complexes where the phenoxy moiety plays a crucial role in sensitizing the metal ion's luminescence. The protocols provided are based on established methods for the synthesis of similar lanthanide complexes and are intended to be adapted for this compound and its derivatives.
Application: Lanthanide Complex-Based Luminescent Materials
The incorporation of this compound derivatives as ligands in lanthanide complexes offers a promising avenue for the development of novel luminescent materials. The aromatic phenoxy group can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as sensitized luminescence or the "antenna effect," is particularly valuable for lanthanide ions that have low molar absorptivities.
Potential applications for these materials include:
-
Optical Imaging and Bio-imaging: The sharp and long-lived emission of lanthanide complexes makes them suitable for high-contrast imaging applications.
-
Sensors: The luminescence of these complexes can be sensitive to the local chemical environment, allowing for the development of sensors for various analytes.
-
Organic Light-Emitting Diodes (OLEDs): Lanthanide complexes are used as emitters in OLEDs to achieve pure and stable colors.
-
Anti-counterfeiting: The unique luminescent properties can be incorporated into inks and coatings for security applications.
A key example involves the use of a para-substituted 1,10-phenanthroline ligand, 2-(4-methylphenoxy)-1,10-phenanthroline, in synthesizing luminescent complexes with Europium(III), Terbium(III), Samarium(III), and Dysprosium(III).[1] The asymmetric nature of the ligand, stemming from the para-methylphenoxy group, creates a low-symmetry environment around the lanthanide ion, which is favorable for enhancing electric-dipole transitions and, consequently, the luminescence intensity.[1]
Logical Workflow for Material Development
Experimental Protocols
Synthesis of a this compound-Derived Ligand
This protocol is a general method that can be adapted for the synthesis of various this compound derivatives. The example provided is based on the synthesis of 2-(4-methylphenoxy)-1,10-phenanthroline.[1]
Materials:
-
2-chloro-1,10-phenanthroline
-
4-methylphenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1,10-phenanthroline and 4-methylphenol in DMF.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Recrystallize the purified product from a suitable solvent to obtain pure crystals of the ligand.
Synthesis of Lanthanide Complexes
This protocol describes a general method for the synthesis of lanthanide complexes with a this compound-derived ligand.
Materials:
-
This compound-derived ligand
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
Dissolve the this compound-derived ligand in acetonitrile.
-
In a separate flask, dissolve the lanthanide(III) nitrate hexahydrate in acetonitrile.
-
Add the lanthanide salt solution dropwise to the ligand solution while stirring. A typical ligand-to-metal molar ratio is 2:1.[1]
-
Stir the resulting mixture at room temperature for 24 hours.
-
Slowly add diethyl ether to the solution to precipitate the complex.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into a solution of the complex in a more polar solvent (e.g., acetonitrile).
Signaling Pathway of Sensitized Luminescence
Data Presentation
The following tables summarize typical quantitative data that would be collected for the characterization of these luminescent lanthanide complexes. The data presented here is illustrative and based on findings for similar systems.[1]
Table 1: Crystallographic Data for a Dysprosium Complex
| Parameter | Value |
| Chemical Formula | [Dy(L)₂(NO₃)₃] |
| Formula Weight | Varies with ligand (L) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.0 - 12.0 |
| b (Å) | 13.0 - 14.0 |
| c (Å) | 14.0 - 15.0 |
| α (°) | 80.0 - 90.0 |
| β (°) | 70.0 - 80.0 |
| γ (°) | 80.0 - 90.0 |
| Volume (ų) | 2000 - 2200 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.6 - 1.8 |
| R-factor (%) | < 5.0 |
Table 2: Photoluminescence Data for Lanthanide Complexes
| Lanthanide Ion | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Lifetime (μs) |
| Eu(III) | 300 - 350 | 591, 617 | 10 - 20 | 500 - 1000 |
| Tb(III) | 300 - 350 | 490, 545 | 20 - 40 | 1000 - 2000 |
| Sm(III) | 300 - 350 | 564, 600 | 1 - 5 | 10 - 50 |
| Dy(III) | 300 - 350 | 480, 575 | 0.1 - 1.0 | 1 - 10 |
Concluding Remarks
The use of this compound and its derivatives as ligands for lanthanide ions provides a versatile platform for the design of new functional materials with tailored photoluminescent properties. The protocols and data presented herein serve as a comprehensive guide for researchers entering this exciting field. The ability to tune the electronic properties of the ligand through chemical modification of the phenoxy and nicotinic acid moieties allows for the fine-tuning of the luminescent output of the resulting lanthanide complexes, opening up a wide range of applications in materials science and beyond.
References
Troubleshooting & Optimization
Navigating the Synthesis of 2-Phenoxynicotinic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-phenoxynicotinic acid, a key intermediate in the manufacturing of various pharmaceuticals, is a critical process that demands precision and control. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily through the Ullmann condensation reaction.
Troubleshooting Guide
The successful synthesis of this compound hinges on optimizing the reaction conditions to maximize yield and minimize the formation of byproducts. Below is a guide to troubleshoot common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The copper catalyst (e.g., CuI, Cu₂O, or copper powder) may be oxidized or of poor quality. | - Use freshly purchased or properly stored copper catalyst. - Consider in-situ generation of Cu(I) species. - Activate copper powder before use (e.g., with iodine or acid wash). |
| Low Reaction Temperature: Traditional Ullmann condensations often require high temperatures to proceed at a reasonable rate. | - Gradually increase the reaction temperature, typically in the range of 100-200°C. Monitor for decomposition of starting materials or product. | |
| Inappropriate Base: The choice and amount of base are crucial for the deprotonation of phenol. | - Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is anhydrous. - Use a sufficient stoichiometric excess of the base. | |
| Poor Solvent Choice: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants. | - High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used. - Ensure the solvent is anhydrous. | |
| Significant Byproduct Formation | Dehalogenation of 2-Chloronicotinic Acid: Reduction of the starting material to nicotinic acid. | - Ensure strictly anhydrous reaction conditions. - Use a less reactive solvent that is a poor hydrogen donor. - Optimize the reaction temperature and time to favor the desired coupling over reduction. |
| Homocoupling of Phenol: Formation of diphenyl ether. | - This is less common but can occur at very high temperatures. Optimize the reaction temperature. | |
| Formation of Biphenyl Derivatives: Homocoupling of the aryl halide (2-chloronicotinic acid) can occur, though it is less favored than the desired hetero-cross-coupling. | - Use of a suitable ligand (e.g., 1,10-phenanthroline, L-proline) can often suppress this side reaction by promoting the desired cross-coupling pathway. | |
| Difficult Product Isolation/Purification | Presence of Copper Salts: Residual copper catalyst can contaminate the final product. | - After reaction completion, quench with an aqueous acid solution (e.g., dilute HCl) to dissolve copper salts. - Utilize filtration and washing with appropriate solvents. - Consider chelation with agents like EDTA during workup. |
| Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | - Optimize recrystallization conditions by screening different solvent systems. - Derivatization of the carboxylic acid group to an ester might alter polarity enough for easier separation, followed by hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Ullmann condensation of 2-chloronicotinic acid and phenol?
A1: The most frequently encountered byproducts include:
-
Nicotinic acid: Formed through the dehalogenation (reduction) of the starting material, 2-chloronicotinic acid.
-
Unreacted starting materials: Residual 2-chloronicotinic acid and phenol.
-
Copper salts: Insoluble copper species that can contaminate the product.
-
Homocoupled products: While less common, biphenyl-like structures from the self-coupling of 2-chloronicotinic acid can occur under certain conditions.
Q2: How can I minimize the formation of nicotinic acid as a byproduct?
A2: Minimizing the dehalogenation of 2-chloronicotinic acid is key. This can be achieved by:
-
Strictly Anhydrous Conditions: Water can be a proton source for the reduction. Ensure all reagents and solvents are thoroughly dried.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions.
-
Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, which can promote reductive pathways.
Q3: What is the role of a ligand in the Ullmann synthesis of this compound?
A3: While traditional Ullmann reactions are often performed without a ligand, modern protocols frequently employ ligands to improve reaction efficiency and selectivity. Ligands, such as 1,10-phenanthroline or amino acids like L-proline, can:
-
Solubilize the copper catalyst.
-
Accelerate the rate of the desired cross-coupling reaction.
-
Allow the reaction to proceed at lower temperatures.
-
Suppress side reactions like homocoupling.
Q4: What is a typical experimental protocol for the synthesis of this compound?
A4: A general laboratory-scale procedure is as follows. Note that specific conditions may require optimization.
Experimental Protocol: Ullmann Synthesis of this compound
-
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (optional, as ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), phenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq, if used).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with dilute hydrochloric acid (HCl) to pH ~3-4.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Quantitative Data Summary
While specific yields can vary significantly based on the reaction scale and optimization, the following table provides a general expectation for a well-optimized synthesis.
| Product / Byproduct | Typical Yield / Presence | Analytical Method for Quantification |
| This compound | 70-90% | HPLC, ¹H NMR |
| Nicotinic Acid | < 5% | HPLC, GC-MS (after derivatization) |
| Unreacted 2-Chloronicotinic Acid | < 5% | HPLC |
| Unreacted Phenol | Variable | GC-MS |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Purification of 2-Phenoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-phenoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Ullmann condensation?
A1: The most common impurities include unreacted starting materials such as 2-chloronicotinic acid and phenol, residual copper catalyst, and potential side products from the Ullmann reaction. Homocoupling of the starting materials can also lead to biphenyl derivatives as minor impurities.
Q2: My purified this compound is off-color (e.g., beige or slightly brown). What is the likely cause?
A2: A persistent off-color is often due to residual copper catalyst from the Ullmann synthesis. Even trace amounts of copper can impart a color to the final product. Inadequate removal of the catalyst during the workup is the primary cause.
Q3: I am having difficulty crystallizing my this compound. What can I do?
A3: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system. Trying different solvents or solvent mixtures is recommended. Seeding the solution with a small crystal of pure this compound can also induce crystallization.
Q4: How can I confirm the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for purity confirmation. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major organic impurities. Melting point determination can also be a good indicator of purity; a sharp melting point close to the literature value (172-175 °C) suggests high purity.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out during crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent or a solvent mixture. - Reduce the initial concentration of the compound. - Allow the solution to cool more slowly. |
| No crystal formation upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a co-solvent in which the compound is less soluble (an anti-solvent). - Scratch the inside of the flask with a glass rod to create nucleation sites. - Seed the solution with a pure crystal. |
| Formation of very fine needles or powder | Rapid crystallization. | - Slow down the cooling rate. - Use a solvent system that provides moderate solubility. |
Impurity Removal Challenges
| Problem | Possible Impurity | Troubleshooting Steps |
| Persistent green or blue tint in the product | Residual copper catalyst | - Wash the crude product with a dilute aqueous solution of a chelating agent like EDTA or ammonium hydroxide during the workup. - Perform an activated carbon treatment on a solution of the crude product. - Column chromatography may be necessary in difficult cases. |
| Peaks corresponding to starting materials in HPLC/NMR | Unreacted 2-chloronicotinic acid or phenol | - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Perform a basic extraction (e.g., with aqueous sodium bicarbonate) to remove the acidic 2-chloronicotinic acid. Phenol can be removed with a dilute sodium hydroxide wash, though this may also extract the product. Careful pH control is necessary. |
| Broad melting point range | Presence of multiple impurities | - Recrystallize the product multiple times from a suitable solvent system. - Consider purification by flash column chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Screening:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but show limited solubility when cold. A mixture of solvents (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.
-
-
Dissolution:
-
In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat the solution at a gentle boil for 5-10 minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for the HPLC analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purity issues with this compound.
Technical Support Center: Optimizing Reaction Yield for 2-Phenoxynicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-phenoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important chemical transformation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance your reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Ullmann condensation of 2-chloronicotinic acid and phenol.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent challenge in Ullmann-type reactions. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Catalyst Activity: The quality and activity of the copper catalyst are paramount.
-
Troubleshooting:
-
Use freshly purchased, high-purity copper(I) iodide (CuI) or copper powder. Older batches may be oxidized and less effective.
-
If using copper powder, consider activating it prior to use. A common method is to wash the powder with a dilute acid (like HCl) to remove surface oxides, followed by rinsing with water and a dry solvent, and then drying under vacuum.
-
Ensure the catalyst is not the limiting reagent. While catalytic amounts are used, insufficient loading can stall the reaction.
-
-
-
Reaction Temperature: Ullmann condensations typically require high temperatures to proceed at a reasonable rate.[1]
-
Troubleshooting:
-
If the reaction is sluggish, gradually increase the temperature. Be aware that excessively high temperatures can lead to the formation of tar-like byproducts.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature that balances reaction rate and side product formation.
-
-
-
Solvent Choice and Purity: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its boiling point determines the maximum reaction temperature.
-
Troubleshooting:
-
High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used.[1]
-
Ensure the solvent is anhydrous, as water can interfere with the reaction and contribute to side product formation.
-
-
-
Base Selection: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Troubleshooting:
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective bases for this reaction. Cs₂CO₃ is generally more reactive but also more expensive.
-
Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
Q2: I am observing significant amounts of unreacted 2-chloronicotinic acid. What should I do?
A2: Incomplete conversion of the starting material can be due to several factors related to reaction conditions and reagent stoichiometry.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC. If the reaction has stalled but starting material remains, extending the reaction time may be necessary.
-
Increase Phenol Equivalents: Using a slight excess of phenol (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Re-evaluate Catalyst and Base: As mentioned in Q1, ensure your catalyst is active and your base is effective and present in sufficient quantity (typically at least 2 equivalents).
-
Q3: My final product is difficult to purify and appears to be contaminated with dark, tarry substances. How can I minimize these impurities and purify my product?
A3: The formation of tar-like substances is a known issue in Ullmann reactions, often resulting from high reaction temperatures.[2]
-
Minimizing Impurities:
-
Optimize Temperature: Carefully control the reaction temperature to the minimum required for a reasonable reaction rate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.
-
-
Purification Protocol:
-
After the reaction is complete, cool the mixture and dilute it with a suitable solvent like ethyl acetate.
-
Filter the mixture to remove the insoluble copper catalyst and inorganic salts.
-
Wash the organic layer with water to remove any remaining salts and highly polar impurities.
-
To remove unreacted 2-chloronicotinic acid and the desired this compound product from the organic phase, perform a basic wash with an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The acidic products will move into the aqueous layer as their carboxylate salts.
-
Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of around 3-4.
-
The this compound should precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Ullmann condensation synthesis of this compound?
A1: The reaction is believed to proceed through a copper(I) phenoxide intermediate. This intermediate then reacts with the 2-chloronicotinic acid in a net metathesis reaction to form the desired this compound and copper(I) chloride.[3]
Q2: Can I use a different halogenated nicotinic acid, such as 2-bromonicotinic acid?
A2: Yes, other 2-halonicotinic acids can be used. The reactivity of the aryl halide in Ullmann condensations generally follows the trend: I > Br > Cl.[4] Therefore, 2-bromonicotinic acid would be expected to be more reactive than 2-chloronicotinic acid, potentially allowing for milder reaction conditions.
Q3: Are there any modern alternatives to the traditional Ullmann condensation for this synthesis?
A3: Yes, modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands such as diamines or phenanthroline.[3] These ligand-accelerated reactions can sometimes proceed at lower temperatures and with lower catalyst loadings. Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bonds), have analogous C-O coupling variations that can be effective.
Q4: What are the primary safety precautions I should take when performing this synthesis?
A4:
-
High Temperatures: Exercise caution when working with high-boiling solvents and high reaction temperatures. Use a well-calibrated heating mantle and a reaction setup that allows for safe reflux.
-
Copper Catalysts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Handle them with care in a well-ventilated fume hood.
-
Acid/Base Handling: Be cautious when handling acids and bases for the workup procedure.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of analogous 2-anilinonicotinic acid synthesis, which can serve as a starting point for the optimization of this compound synthesis.[2]
Table 1: Effect of Solvent on Reaction Yield of an Analogous 2-Anilinonicotinic Acid Synthesis [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Xylene | 140-150 | 24 | 87 |
| 2 | n-Amyl Alcohol | 138 | 24 | 75 |
| 3 | DMF | 140-150 | 24 | 60 |
| 4 | DMSO | 140-150 | 24 | 55 |
| 5 | Pyridine | 115 | 24 | 40 |
Table 2: Effect of Copper Catalyst on Reaction Yield of an Analogous 2-Anilinonicotinic Acid Synthesis in Xylene [2]
| Entry | Reactants | With Copper Catalyst Yield (%) | Without Copper Catalyst Yield (%) |
| 1 | 2-Chloronicotinic acid + Aniline | 53 | 87 |
| 2 | 2-Chloronicotinic acid + 2-Nitroaniline | 10 (with tar formation) | 60 |
| 3 | 2-Chloronicotinic acid + 2-Cyanoaniline | 65 | 70 |
Note: The data suggests that for some substrates, the copper catalyst may promote side reactions, leading to lower yields.
Experimental Protocols
General Protocol for the Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline based on typical Ullmann condensation conditions and should be optimized for specific laboratory settings.
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloronicotinic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble solids.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Extract the organic layer with a saturated sodium bicarbonate solution.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with 1M HCl until a precipitate forms (typically around pH 3-4).
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system if necessary.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. EP0846684A2 - Process for producing 2-halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]
- 2. US4081451A - Process for preparing 2-halogeno nicotinic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Technical Support Center: 2-Phenoxynicotinic Acid Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-phenoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities typically arise from the synthesis process. The most prevalent are unreacted starting materials, such as 2-chloronicotinic acid and phenol, from nucleophilic aromatic substitution reactions.[1] Other potential impurities include residual solvents (e.g., DMF, toluene), byproducts from side reactions, and colored compounds formed during the reaction.[2][3]
Q2: My this compound is a beige or yellow powder. How can I remove the color?
A2: Discoloration is often due to trace impurities or degradation products. A common and effective method for color removal is to perform a recrystallization step that includes treatment with activated charcoal.[4] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Q3: What is the most effective method for purifying this compound?
A3: Recrystallization is the most fundamental and widely used technique for purifying solid organic compounds like this compound.[5][6] The choice of solvent is critical for success. For impurities that are difficult to remove by recrystallization alone, column chromatography or an acid-base extraction can be effective alternatives.[7][8]
Q4: How do I choose the right solvent for recrystallization?
A4: A suitable recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[6] It should also either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor upon cooling.[5] The solvent should be volatile enough to be easily removed from the purified crystals.[5] Common solvents to screen include ethanol, methanol, ethyl acetate, and water mixtures.[9]
Q5: My yield is very low after recrystallization. What are the possible causes and solutions?
A5: Low yield can result from several factors:
-
Using too much solvent: This keeps too much of your product dissolved even after cooling. The solution is to evaporate some of the solvent and re-cool.
-
Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure sufficient time is allowed for crystallization at a low temperature.
-
Premature crystallization during hot filtration: If crystals form on the filter paper, this indicates the solution has cooled too much. Use a pre-heated funnel and filter the solution quickly.
Q6: How can I confirm the purity of my final product?
A6: The purity of the recovered solid can be assessed by determining its melting point and comparing it to the literature value (a sharp melting range close to the known value indicates high purity).[5] Spectroscopic techniques such as NMR and chromatographic methods like HPLC or TLC can also be used to detect and quantify impurities.[7][10]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. / The solution is too concentrated. | Add more of the hot solvent until the oil dissolves completely. / Use a lower-boiling point solvent or a solvent pair. |
| Persistent Colored Impurities | Impurities are highly colored and co-crystallize with the product. | During recrystallization, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[4] |
| Poor Crystal Formation | The solution is supersaturated, or the glassware surface is too smooth for nucleation to begin. | Scratch the inside of the flask with a glass rod below the solvent level. / Add a "seed" crystal of the pure compound to induce crystallization. / Cool the solution for a longer period in an ice bath. |
| Co-precipitation of Impurities | The cooling process was too rapid, trapping impurities within the crystal lattice.[5] | Ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath. A second recrystallization may be necessary. |
| Product Insoluble in Common Solvents | This compound has limited solubility in the chosen solvent. | Screen a wider range of solvents or use a solvent mixture (e.g., ethanol/water, acetone/water) to achieve the desired solubility profile.[9] |
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[5]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[5]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Acid-Base Extraction
This method is useful for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer from the organic layer (which contains neutral impurities).
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., HCl) until the product precipitates out completely.
-
Collection: Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.
Purification Method Comparison
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective, and can yield very high purity.[6] | Can be time-consuming; yield may be reduced with each cycle. | Removing impurities with different solubility profiles. |
| Acid-Base Extraction | Excellent for removing neutral or basic impurities. | Requires use of multiple solvents and reagents; may not remove acidic impurities. | Crude mixtures containing non-acidic contaminants. |
| Column Chromatography | Highly effective for separating compounds with similar properties.[7] | More complex, requires larger volumes of solvent, and is more expensive. | Purifying small quantities or separating very similar compounds. |
Visual Guides
Caption: General workflow for the purification of this compound.
References
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. vernier.com [vernier.com]
- 6. mt.com [mt.com]
- 7. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xray.uky.edu [xray.uky.edu]
- 10. 35620-71-4|this compound|BLD Pharm [bldpharm.com]
degradation pathways of 2-phenoxynicotinic acid under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-phenoxynicotinic acid under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are essential to:
-
Establish the intrinsic stability of the this compound molecule.[1][2][3]
-
Elucidate its potential degradation pathways and identify the resulting degradation products.[1][2][4]
-
Develop and validate stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradants.[5][6]
-
Inform formulation development, packaging selection, and determination of storage conditions and shelf-life.[2][3]
Q2: What are the primary degradation pathways for this compound based on its structure?
A2: Given the chemical structure of this compound, which includes a pyridine ring, a carboxylic acid group, and a phenoxy ether linkage, the primary anticipated degradation pathways under stress conditions are:
-
Hydrolysis: Cleavage of the ether linkage is a probable hydrolytic degradation pathway, which would yield nicotinic acid and phenol. This can be catalyzed by acidic or basic conditions.[4]
-
Oxidation: The aromatic rings and the tertiary nitrogen in the pyridine ring are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage of bonds or photochemical reactions involving the aromatic systems.[7]
-
Thermal Degradation: High temperatures can lead to decarboxylation of the carboxylic acid group, yielding 2-phenoxypyridine.[8]
Q3: What are the typical stress conditions applied in forced degradation studies of a compound like this compound?
A3: Typical stress conditions are outlined in ICH guidelines and generally include:
-
Acid Hydrolysis: Using acids like 0.1 M to 1 M HCl or H₂SO₄ at room or elevated temperatures.[4][7]
-
Base Hydrolysis: Using bases like 0.1 M to 1 M NaOH or KOH at room or elevated temperatures.[4][7]
-
Oxidation: Employing oxidizing agents such as 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1][7]
-
Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 40°C to 80°C or higher).[7]
-
Photodegradation: Exposing the drug substance (solid or in solution) to a combination of UV and visible light, as specified in ICH guideline Q1B.[1][7]
Troubleshooting Guides
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are too mild for this compound, indicating it is a relatively stable molecule.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use a higher concentration of acid, base, or oxidizing agent).
-
Increase the temperature of the reaction. However, be cautious as this may introduce a second degradation variable.[4]
-
Extend the duration of the stress testing.[7]
-
For photostability, ensure the light source provides sufficient energy and the exposure time is adequate.
-
Issue 2: The drug substance degrades completely or to an extent greater than 20%.
-
Possible Cause: The stress conditions are too harsh. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without significant secondary degradation.[7]
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the reaction temperature.
-
Reduce the duration of the stress exposure.
-
For hydrolytic studies, consider performing the reaction at room temperature before applying heat.[4]
-
Issue 3: Inconsistent or irreproducible degradation results.
-
Possible Cause: Several factors could contribute to this, including variability in experimental conditions, sample preparation, or analytical methodology.
-
Troubleshooting Steps:
-
Ensure precise control over temperature, concentration of reagents, and exposure times.
-
Use high-purity solvents and reagents.
-
Verify the purity of the this compound starting material.
-
Ensure the analytical method (e.g., HPLC) is validated for precision and robustness.
-
Prepare fresh solutions for each experiment to avoid degradation in stock solutions.
-
Issue 4: Unexpected peaks are observed in the chromatogram.
-
Possible Cause: These could be secondary degradation products, impurities from the starting material, or artifacts from the sample matrix or mobile phase.
-
Troubleshooting Steps:
-
Analyze a blank sample (placebo/excipients without the active ingredient) subjected to the same stress conditions to identify peaks originating from the matrix.
-
Analyze the unstressed drug substance to identify any pre-existing impurities.
-
Use a photodiode array (PDA) detector to check for peak purity and to compare the UV spectra of the unknown peaks with the parent drug.
-
If secondary degradation is suspected, reduce the harshness of the stress conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (solid state): Place a known amount of solid this compound in a hot air oven at 100°C for 48 hours.
-
Photodegradation: Expose the stock solution and solid drug substance to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0) may be a suitable starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution profile at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 254 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Note: This is a starting point, and the method should be optimized and validated according to ICH guidelines.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 1 M HCl at 60°C | 24 h | 85.2 | 14.8 | 2 | 3.5, 5.1 |
| 1 M NaOH at 60°C | 24 h | 88.9 | 11.1 | 2 | 3.5, 4.8 |
| 30% H₂O₂ at RT | 24 h | 82.5 | 17.5 | 3 | 4.2, 6.7, 8.1 |
| Thermal (80°C, solution) | 48 h | 92.1 | 7.9 | 1 | 9.3 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 95.6 | 4.4 | 1 | 7.5 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. pharmasm.com [pharmasm.com]
- 5. questjournals.org [questjournals.org]
- 6. jetir.org [jetir.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Phenoxynicotinic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-phenoxynicotinic acid and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, particularly through Ullmann-type condensation reactions.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Low Reaction Temperature: Traditional Ullmann couplings often require high temperatures to proceed. 3. Poor Reactant Quality: Starting materials (2-chloronicotinic acid or phenol derivative) may be impure. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction conditions. 5. Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction. | 1. Use freshly purchased, high-purity copper catalyst or activate the copper before use. Consider using a more active, soluble copper catalyst with ligands like diamines or acetylacetonate.[1] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used.[1] 3. Purify the starting materials before the reaction. 4. Switch to a high-boiling, polar aprotic solvent. Solvent-free conditions at elevated temperatures have also been shown to be effective.[2][3][4] 5. Ensure all glassware is oven-dried and reactants/solvents are anhydrous. |
| Formation of a Dark, Tarry Reaction Mixture | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or the desired product. 2. Prolonged Reaction Time: Extended reaction times at high temperatures can promote side reactions and polymerization. | 1. Optimize the reaction temperature by running small-scale experiments at various temperatures. 2. Monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Difficult Purification / Presence of Multiple Byproducts | 1. Homocoupling of Aryl Halide: The 2-chloronicotinic acid can react with itself to form a biphenyl derivative. 2. Decarboxylation: At high temperatures, the carboxylic acid group may be lost, leading to 2-phenoxypyridine. 3. Hydrolysis of Ester Derivatives (if applicable): If synthesizing an ester, the ester group may be hydrolyzed during aqueous workup.[5] 4. Residual Copper Catalyst: The copper catalyst can be difficult to remove from the final product. | 1. Use a more modern catalytic system with ligands that favor cross-coupling over homocoupling.[6] 2. Employ milder reaction conditions if possible. The use of catalysts like boric acid may allow for lower temperatures.[2][4] 3. During workup, use a mild base like sodium bicarbonate for washing instead of strong bases like sodium hydroxide.[5] 4. After the reaction, perform an acidic wash to help remove the copper salts. Filtration through a pad of celite can also be effective. |
| Product Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Crystallization Solvent: The chosen solvent system may not be appropriate for inducing crystallization. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Perform a systematic screen of different solvents and solvent mixtures to find a suitable system for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed reaction between a 2-halonicotinic acid (typically 2-chloronicotinic acid) and a phenol.[1][7] This is a type of nucleophilic aromatic substitution.
Q2: Why are high temperatures often required for the Ullmann condensation in this synthesis?
A2: Traditional Ullmann reactions necessitate high temperatures (often exceeding 210°C) to overcome the activation energy for the carbon-oxygen bond formation between the aryl halide and the phenol.[1] The pyridine ring's electron-withdrawing nature helps, but the reaction can still be sluggish.
Q3: Are there milder alternatives to the traditional Ullmann reaction?
A3: Yes, modern advancements have led to milder reaction conditions. The use of soluble copper catalysts with specific ligands can facilitate the reaction at lower temperatures.[1] Additionally, solvent-free methods, sometimes in the presence of a catalyst like boric acid, have been successfully employed.[2][3][4]
Q4: My reaction with 2-chloronicotinic acid is not working. Would 2-bromonicotinic acid or 2-iodonicotinic acid be better?
A4: In Ullmann-type reactions, the reactivity of the aryl halide generally follows the trend I > Br > Cl. Therefore, using 2-iodonicotinic acid would likely result in a faster reaction under milder conditions. However, aryl iodides are typically more expensive than aryl chlorides.
Q5: How does the electronic nature of the phenol affect the reaction?
A5: The nucleophilicity of the phenol is important. Phenols with electron-donating groups will be more nucleophilic and may react more readily. Conversely, phenols with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions. A similar trend is observed with aniline derivatives in the synthesis of 2-(arylamino)nicotinic acids, where electron-donating groups on the aniline improve yields.[3]
Q6: What is the role of the carboxylic acid group in 2-chloronicotinic acid during the reaction?
A6: The carboxylic acid group is a strongly electron-withdrawing group. This property activates the 2-position of the pyridine ring towards nucleophilic aromatic substitution, making the displacement of the chlorine atom by the phenoxide easier.[2][4]
Experimental Protocols & Data
General Synthesis of this compound via Ullmann Condensation
This protocol is a generalized procedure and may require optimization for specific substrates.
Reactants:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the copper(I) iodide catalyst (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with HCl to a pH of approximately 3-4.
-
The precipitate is collected by filtration, washed with water, and then dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Table 1: Comparison of Reaction Conditions for Synthesis of 2-(Arylamino)nicotinic Acid Derivatives
The following table summarizes data from studies on the synthesis of related 2-(arylamino)nicotinic acid derivatives, which follows a similar reaction pathway.
| Catalyst | Solvent | Temperature (°C) | Reactant Ratio (Amine:Acid) | Typical Yield (%) | Reference |
| None | None (Solvent-free) | 120 | 1.5:1 | Good to Excellent | [3] |
| Boric Acid (H₃BO₃) | None (Solvent-free) | 120 | 2:1 | Excellent | [2][4] |
| Copper | DMF / Xylene | >150 | Stoichiometric | Average | [3] |
| Pyridine/p-TSA | Water | Reflux | Not specified | Not specified | [3] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound derivatives.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: 2-Phenoxynicotinic Acid Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-phenoxynicotinic acid in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Unexpected decrease in the concentration of this compound in my aqueous solution over time.
-
Question: I prepared an aqueous solution of this compound, but the concentration is decreasing upon storage. What could be the cause?
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Answer: A decrease in the concentration of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis, photodegradation, or oxidation.
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Hydrolysis: The ether linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of phenol and 2-hydroxynicotinic acid.[1][2][3] Ethers are generally more stable than esters but can be cleaved under strong acidic conditions.[1][2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of the molecule.[4][5][6] Phenoxyacetic acids, which are structurally similar, are known to undergo photodegradation.[4][5][6]
-
Oxidation: The pyridine ring in the nicotinic acid moiety can be susceptible to oxidation, potentially forming N-oxide derivatives.[7][8][9]
-
Issue 2: I observe the formation of a new peak in my chromatogram when analyzing my this compound solution.
-
Question: An unknown peak is appearing in the HPLC analysis of my this compound solution. How can I identify this impurity?
-
Answer: The appearance of a new peak likely indicates the formation of a degradation product. To identify this, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, and thermal stress) and compare the retention time of the new peak with the peaks generated in the stressed samples.[10][11][12] Mass spectrometry (LC-MS) can be used to determine the molecular weight of the impurity, which will aid in its structural elucidation. Potential degradation products include phenol, 2-hydroxynicotinic acid (from hydrolysis), and this compound N-oxide (from oxidation).
Issue 3: My solution of this compound has changed color.
-
Question: Why has my initially colorless solution of this compound turned yellow/brown?
-
Answer: Color change is often an indication of degradation. The formation of certain degradation products, particularly those arising from oxidative or photolytic pathways, can be colored. It is recommended to analyze the discolored solution by a stability-indicating method like HPLC to identify and quantify any degradation products. Storing the solution protected from light and under an inert atmosphere (e.g., nitrogen or argon) may prevent color formation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in solution?
A1: Based on its chemical structure, the main anticipated degradation pathways for this compound are:
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Hydrolysis: Cleavage of the ether bond to yield phenol and 2-hydroxynicotinic acid. This is more likely to occur under strong acidic or basic conditions.[1][2][13]
-
Oxidation: Oxidation of the pyridine nitrogen to form this compound N-oxide.[7][8][9]
-
Photodegradation: Decomposition upon exposure to light, which could involve cleavage of the ether bond or modifications to the aromatic rings.[4][5][6]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is expected to be pH-dependent. Extreme pH conditions (highly acidic or alkaline) are likely to accelerate the hydrolysis of the ether linkage.[1][2] It is advisable to maintain the pH of the solution close to neutral for enhanced stability, unless the experimental conditions require otherwise.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing aromatic rings and heteroatoms, such as this compound, can be sensitive to light.[4][5][6] To minimize photodegradation, it is recommended to store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.[14]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of this compound solutions, it is recommended to:
-
Store at refrigerated temperatures (2-8 °C).
-
Protect from light by using amber glassware or by covering the container.
-
Maintain a pH close to neutral if possible.
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q5: What solvents are suitable for preparing solutions of this compound?
A5: The choice of solvent will depend on the specific experimental requirements. For stability studies, it is important to use high-purity solvents. Common solvents for similar compounds include aqueous buffers, methanol, and acetonitrile.[15][16][17] The solubility and stability in the chosen solvent should be experimentally verified.
Quantitative Data on Stability of Related Compounds
| Compound | Stress Condition | Temperature | Degradation Product(s) | Quantitative Data | Reference |
| Nicotinic Acid | Thermal | 90-120 °C | Not specified | Activation Energy: 43.85 kJ mol⁻¹ | [18] |
| Nicotinamide | Acid Hydrolysis (0.1 M HCl) | Not specified | Nicotinic Acid | ~15% degradation | [16][17] |
| Nicotinamide | Alkali Hydrolysis (0.1 M NaOH) | Not specified | Nicotinic Acid | ~12% degradation | [16][17] |
| Nicotinamide | Oxidation (3% H₂O₂) | Not specified | Niacinamide N-oxide | ~18% degradation | [19] |
| Phenoxyacetic Acid | Photodegradation (UV) | Not specified | Phenol, other hydroxylated species | Degradation follows first-order kinetics | [5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study by Hydrolysis
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Acid Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[11]
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[11]
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 4).
Protocol 2: Forced Degradation Study by Oxidation
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Preparation of Sample: Add a known volume of the this compound stock solution to an equal volume of a 3% hydrogen peroxide solution.[10]
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
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Analysis: At specified time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.
Protocol 3: Forced Degradation Study by Photolysis
-
Sample Preparation: Prepare a solution of this compound in a transparent container (e.g., quartz cuvette or clear glass vial).
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]
-
Control Sample: Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light and keep it alongside the exposed sample to monitor for any thermal degradation.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Protocol 4: Stability-Indicating HPLC Method
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 32:68 v/v).[15]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a suitable wavelength (e.g., 247 nm).[15]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate this compound from its potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 17. ijnrd.org [ijnrd.org]
- 18. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. ovid.com [ovid.com]
Technical Support Center: Purification of Crude 2-Phenoxynicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 2-phenoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via an Ullmann condensation reaction, is likely to contain the following impurities:
-
Unreacted Starting Materials: 2-chloronicotinic acid and phenol are the most probable starting materials and, if the reaction does not go to completion, will be present in the crude product.
-
Side Products: The Ullmann reaction can sometimes lead to the formation of biphenyl derivatives or other coupled byproducts, though these are generally formed in smaller quantities.[1][2][3]
-
Residual Catalyst: Copper salts, often used as catalysts in the Ullmann reaction, may persist in the crude product.[1][2]
-
Solvent Residues: Depending on the reaction and workup conditions, residual high-boiling solvents like DMF or DMSO might be present.
Q2: What is the most effective method for purifying crude this compound?
A2: A combination of acid-base extraction followed by recrystallization is generally the most effective approach.
-
Acid-Base Extraction: This technique effectively separates the acidic this compound from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt.[4][5][6][7][8] The aqueous layer is then separated and acidified to precipitate the purified this compound.
-
Recrystallization: This is a powerful technique for removing remaining impurities that have different solubility profiles.[9][10][11] The choice of solvent is critical for successful recrystallization.
Q3: Which solvents are suitable for the recrystallization of this compound?
Commonly used solvent systems for aromatic carboxylic acids include:
-
Ethanol-water mixtures: The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point). The solution is then allowed to cool slowly.[9][11]
-
Toluene
-
Acetic acid
It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure slow cooling to allow for proper crystal lattice formation. - If impurities are high, consider a preliminary purification step like acid-base extraction. |
| No crystal formation upon cooling | Too much solvent was used, resulting in a solution that is not saturated at room temperature. | - Evaporate some of the solvent to increase the concentration of the product. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. |
| Low recovery of purified product | The compound has significant solubility in the mother liquor at low temperatures, or too much solvent was used initially. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Concentrate the mother liquor to recover a second crop of crystals. |
| Colored impurities persist in crystals | The impurity co-crystallizes with the product or is strongly adsorbed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. - A second recrystallization may be necessary. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Incomplete extraction of the product into the aqueous basic layer | Insufficient amount of base was used, or the mixing of the two phases was inadequate. | - Ensure an excess of the basic solution is used to fully deprotonate the carboxylic acid. - Shake the separatory funnel vigorously to ensure thorough mixing of the aqueous and organic layers.[4][7] |
| Emulsion formation at the interface | The densities of the aqueous and organic layers are too similar, or surfactants are present. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. - Allow the mixture to stand for a longer period. - Gentle swirling or stirring can sometimes break up an emulsion. |
| Low yield upon acidification of the aqueous layer | Incomplete precipitation of the product. | - Ensure the aqueous layer is sufficiently acidified (pH 1-2) by checking with pH paper. - Cool the acidified solution in an ice bath to minimize the solubility of the product. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a general procedure and may require optimization for your specific crude material.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acidic product.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is an example using an ethanol-water solvent system and should be optimized.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry the purified crystals.
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: A logical troubleshooting guide for common recrystallization issues.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
solvent effects on the yield and purity of 2-phenoxynicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxynicotinic acid. The information focuses on the critical role of solvents in determining reaction yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via an Ullmann condensation reaction between 2-chloronicotinic acid and phenol.
Q1: My reaction yield is consistently low. What are the likely causes related to the solvent?
A1: Low yields in the synthesis of this compound are frequently linked to solvent choice and reaction conditions. Consider the following:
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Inappropriate Solvent Polarity: Traditional Ullmann condensations often utilize high-boiling polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO).[1] However, for some Ullmann-type reactions, non-polar solvents like xylene or toluene have been shown to be effective.[2] If you are experiencing low yields, the polarity of your solvent may not be optimal for the specific substrates.
-
Insufficient Solvent Volume: The concentration of reactants can significantly impact the reaction rate and yield. In some cases, a greater quantity of solvent can lead to improved yields by ensuring all reactants remain in solution and minimizing side reactions.[2]
-
Reaction Temperature Too Low: Ullmann-type reactions often require high temperatures to proceed efficiently.[1] Ensure your solvent has a boiling point high enough to achieve the necessary reaction temperature (typically in the range of 120-160°C). If using a lower-boiling solvent, the reaction may be incomplete.
-
Solvent-Free Conditions Not Optimized: While solvent-free reactions can provide excellent yields, the temperature must be carefully controlled.[3][4][5][6] The optimal temperature for solvent-free synthesis of similar compounds is often around 120°C.[3][4][5][6]
Q2: I am observing significant tar formation and impurities in my final product. How can the solvent choice help mitigate this?
A2: Tar formation is a common issue in Ullmann reactions, often resulting from side reactions at high temperatures.[2] Your choice of solvent can influence the extent of these side reactions.
-
Solvent Purity: Ensure you are using a dry, high-purity solvent. The presence of water or other impurities can lead to undesired side reactions and decomposition of starting materials and products.
-
Reaction Time and Temperature: Prolonged reaction times at very high temperatures can promote the formation of tars.[2] Optimizing the reaction time and temperature for your specific solvent is crucial. It may be beneficial to use a slightly lower temperature for a longer duration.
-
Solvent-Free Approach: In some cases, switching to a solvent-free approach can reduce the formation of solvent-related impurities and simplify purification.[3][4][5][6]
Q3: I am considering a solvent-free approach. What are the key parameters to consider for success?
A3: Solvent-free synthesis is an environmentally friendly and often high-yielding alternative.[3][4][5][6] For a successful outcome, pay close attention to the following:
-
Temperature Control: The reaction temperature is the most critical parameter in a solvent-free reaction. The optimal temperature needs to be determined experimentally, but a starting point of 120°C is often effective for related syntheses.[3][4][5][6]
-
Homogeneity of the Reaction Mixture: Ensure that the reactants are well-mixed to allow for efficient reaction. Thorough grinding of solid reactants before heating can be beneficial.
-
Reactant Stoichiometry: The ratio of reactants can be more critical in a solvent-free setting. Optimization of the molar ratio of 2-chloronicotinic acid to phenol may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for the synthesis of this compound and related compounds?
A1: The synthesis of this compound, typically an Ullmann condensation, has traditionally employed high-boiling polar aprotic solvents. These include:
-
Dimethylformamide (DMF)[1]
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N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)[1]
-
Xylene[2]
-
Pyridine[2]
More recently, solvent-free (neat) conditions have gained popularity due to their efficiency and environmental benefits.[3][4][5][6]
Q2: How does the choice of solvent affect the purity of the final product?
A2: The solvent can impact purity in several ways. A suitable solvent will dissolve reactants and intermediates, minimizing side reactions that can occur in a heterogeneous mixture. The solvent's boiling point influences the reaction temperature, which in turn affects the rate of formation of thermal decomposition byproducts. Furthermore, the choice of solvent can simplify the work-up and purification process. For instance, if the product crystallizes upon cooling in a particular solvent, this can be an effective initial purification step.
Q3: Are there any "green" solvent alternatives for this synthesis?
A3: Yes, in the context of green chemistry, solvent-free synthesis is the most environmentally friendly approach as it eliminates solvent waste entirely.[3][4][5][6] If a solvent is necessary, exploring options with a better environmental, health, and safety profile than traditional solvents like DMF or NMP is encouraged. However, for Ullmann-type reactions, the high temperature requirement often limits the choice of green solvents.
Q4: Is a catalyst always necessary for this reaction?
A4: The Ullmann condensation traditionally uses a copper-based catalyst.[1] However, some modern procedures for the synthesis of analogous 2-anilinonicotinic acids have been developed that are catalyst-free, particularly under solvent-free conditions.[4] For the synthesis of this compound, the use of a copper catalyst is generally recommended to achieve good yields.
Data on Solvent Effects
The following table summarizes the general effects of different solvent conditions on the yield of reactions similar to the synthesis of this compound, based on literature for analogous Ullmann-type reactions. Please note that optimal conditions should be determined experimentally for the specific reaction.
| Solvent/Condition | Typical Temperature Range (°C) | Reported Yield | Notes |
| Solvent-Free | 120 - 150 | Excellent | Environmentally friendly, often requires catalyst optimization.[3][4][5][6] |
| Xylene | 140 - 150 | Good to Excellent | A non-polar solvent that has shown good results in some Ullmann couplings.[2] |
| DMF | 140 - 153 | Moderate to Good | A common polar aprotic solvent for Ullmann reactions.[1] |
| DMSO | 140 - 160 | Moderate to Good | Another common polar aprotic solvent.[1] |
| n-Amyl Alcohol | 130 - 140 | Moderate | A polar protic solvent, may participate in side reactions.[2] |
| Pyridine | 115 - 125 | Variable | Can act as both a solvent and a base.[2] |
Experimental Protocols
Protocol 1: Solvent-Based Synthesis of this compound
This protocol is a general guideline for a solvent-based Ullmann condensation.
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (or another suitable base)
-
Copper(I) iodide (CuI) or other copper catalyst
-
Dimethylformamide (DMF) or Xylene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent), phenol (1.1-1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF or xylene to the flask.
-
Heat the reaction mixture to reflux (typically 140-150°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with aqueous HCl to a pH of 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Synthesis of this compound
This protocol outlines a general procedure for a solvent-free synthesis.
Materials:
-
2-Chloronicotinic acid
-
Phenol
-
Potassium carbonate (or another suitable base)
-
Copper(I) iodide (CuI) or other copper catalyst
Procedure:
-
In a mortar and pestle, thoroughly grind together 2-chloronicotinic acid (1 equivalent), phenol (1.1-1.5 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Transfer the powdered mixture to a round-bottom flask equipped with a magnetic stirrer.
-
Heat the reaction mixture in an oil bath to 120-140°C with stirring.
-
Monitor the reaction progress by TLC (a small sample can be dissolved in a suitable solvent for analysis).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the solid residue in water and acidify with aqueous HCl to a pH of 3-4 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purify the product by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Phenoxynicotinic Acid and its Analogs as GPR109A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-phenoxynicotinic acid and its structural and functional analogs, focusing on their activity as agonists for the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor or hydroxycarboxylic acid receptor 2 (HCA2). This receptor is a key therapeutic target for managing dyslipidemia and has emerging roles in mitigating inflammation. This analysis synthesizes experimental data to offer a comprehensive overview of the structure-activity relationships and pharmacological profiles of these compounds.
Introduction to this compound and GPR109A
This compound is a derivative of nicotinic acid (niacin or Vitamin B3). The pharmacological effects of nicotinic acid and its analogs are primarily mediated through the activation of GPR109A.[1][2] This receptor is predominantly expressed in adipocytes and various immune cells, including macrophages.[2] GPR109A activation is coupled to an inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is central to the anti-lipolytic effects of these compounds, which contribute to their lipid-lowering properties.
Comparative Analysis of GPR109A Agonists
Data Presentation: Quantitative Comparison of GPR109A Ligands
| Compound | Binding Affinity/Potency (Human GPR109A) | Assay Type |
| Nicotinic Acid | EC50: 52 nM - 100 nM | Functional (Calcium mobilization, cAMP inhibition) |
| Kd: 245 ± 32 nM | Radioligand Binding ([³H]nicotinate) | |
| Acifran | EC50: 1.3 µM | Functional (cAMP inhibition) |
| MK-6892 | Ki: 4 nM | Radioligand Binding |
| MK-0354 | EC50: 1.65 µM | Functional |
| β-Hydroxybutyrate (BHB) | EC50: ~700 µM | Functional (GPR109A activation) |
| Butyrate | EC50: ~1.6 mM | Functional (GIRK channel activation) |
| Acipimox | High Affinity (Qualitative) | Not Specified |
| Monomethyl Fumarate (MMF) | Potent Agonist (Qualitative) | Not Specified |
Note: EC50 values represent the concentration for a half-maximal response in functional assays, indicating potency. Ki and Kd values are direct measures of binding affinity.
Signaling Pathways and Experimental Workflows
The activation of GPR109A by its agonists initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate the canonical GPR109A signaling pathway and a typical experimental workflow for assessing agonist activity.
GPR109A Signaling Pathway
Caption: Canonical GPR109A signaling pathway initiated by agonist binding.
Experimental Workflow: cAMP Inhibition Assay
Caption: Workflow for a functional cAMP inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize GPR109A agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the GPR109A receptor.
1. Membrane Preparation:
-
Culture cells expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-nicotinic acid), and varying concentrations of the unlabeled test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled nicotinic acid.
-
Incubate the plate, typically at 30°C for 60 minutes, with gentle agitation.
3. Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of a test compound to inhibit the production of intracellular cAMP, providing a measure of its functional potency (EC50).
1. Cell Preparation:
-
Seed cells stably expressing GPR109A into a 96- or 384-well plate and incubate overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound or its analogs).
-
Add the diluted compounds to the cells and incubate for a specified period.
-
Add a known adenylyl cyclase activator, such as forskolin, to stimulate cAMP production.
3. Detection:
-
Lyse the cells to release intracellular cAMP.
-
Add cAMP detection reagents. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
4. Data Analysis:
-
Measure the HTRF signal, which is inversely proportional to the amount of cAMP produced in the cells.
-
Plot the signal as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.
Conclusion
The comparative analysis of this compound analogs reveals a range of potencies and binding affinities for the GPR109A receptor. While quantitative data for this compound itself is elusive in the current literature, the provided data for its structural and functional relatives offers a solid foundation for understanding the key determinants of GPR109A agonism. The detailed experimental protocols and pathway diagrams included in this guide serve as valuable resources for researchers engaged in the discovery and development of novel GPR109A modulators for the treatment of metabolic and inflammatory diseases. Further investigation is warranted to elucidate the precise pharmacological profile of this compound and to expand the library of well-characterized GPR109A agonists.
References
Comparative Biological Activity of 2-Phenoxynicotinic Acid Derivatives: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the biological activities of 2-phenoxynicotinic acid derivatives reveals their potential as promising candidates for the development of new therapeutic agents. This guide provides a comparative overview of their anticancer, antibacterial, and anti-inflammatory properties, supported by available experimental data. Detailed experimental protocols and visualizations of key biological pathways are included to assist researchers in the fields of medicinal chemistry and drug discovery.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The anticancer activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
One study reported the anticancer activity of a this compound derivative, herein referred to as DFC4 , against human breast adenocarcinoma (MCF-7) and esophageal squamous cell carcinoma (KYSE-30) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.
| Compound | Cancer Cell Line | IC50 (µg/mL)[1] |
| DFC4 | MCF-7 | 12.57[1] |
| KYSE-30 | 34.99[1] |
These results indicate that DFC4 exhibits promising anticancer activity, particularly against the MCF-7 cell line. Further structure-activity relationship (SAR) studies are needed to optimize the anticancer potency of this class of compounds.
Antibacterial Activity
The antibacterial potential of this compound derivatives has also been explored. The primary method for assessing antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
A specific derivative, designated as DFC5 , demonstrated potent antibacterial activity against a range of aerobic bacteria. Its MIC values were found to be comparable to the standard antibiotic, ciprofloxacin.
| Compound | Bacterial Strain(s) | MIC Range (µg/mL)[1] |
| DFC5 | Aerobic Bacteria | 1.23 - 2.60[1] |
The broad-spectrum antibacterial activity of DFC5 suggests that this compound derivatives could serve as a scaffold for the development of new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The inhibitory activity is quantified by IC50 values.
A derivative identified as DFC1 was shown to inhibit both COX-1 and COX-2 enzymes.
| Compound | Enzyme | IC50 (µg/mL)[1] |
| DFC1 | COX-1 | 97.49[1] |
| COX-2 | 74.52[1] |
The dual inhibition of COX-1 and COX-2 suggests a potential cyclooxygenase-mediated anti-inflammatory mechanism for this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to facilitate further research.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for Antibacterial Screening
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Product Detection: Measure the formation of the product (e.g., prostaglandin E2) using an appropriate detection method (e.g., ELISA or fluorometric analysis).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing Biological Pathways
To illustrate the logical flow of the screening process and a key signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for the biological screening of this compound derivatives.
Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.
References
A Comparative Guide to HPLC Method Validation for 2-Phenoxynicotinic Acid and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-phenoxynicotinic acid and its potential impurities. The methodologies presented are based on established analytical practices for nicotinic acid derivatives and serve as a robust starting point for method development and validation in a drug development setting.
Data Presentation: Comparison of HPLC Methods
Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed and compared below. Method A represents a conventional approach with a standard C18 column, while Method B offers an alternative using a phenyl-hexyl column for potentially different selectivity.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Potassium Phosphate (pH 3.0)B: Methanol |
| Elution Mode | Gradient | Isocratic |
| Gradient / Isocratic Composition | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | 60% A : 40% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 275 nm | 275 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (2-PNA) | ~15 min | ~10 min |
| Potential Advantages | Robust, widely applicable | Alternative selectivity for impurities |
Potential Impurities of this compound
The following is a list of potential process-related impurities and degradation products that a stability-indicating HPLC method should be able to separate from the main this compound peak.
-
Impurity I: Phenol: A potential starting material or degradation product.
-
Impurity II: 2-Chloronicotinic Acid: A common starting material in the synthesis.
-
Impurity III: Nicotinic Acid: Potential related substance.
-
Impurity IV: 2-Hydroxy-nicotinic acid: A potential hydrolytic degradation product.[1]
-
Impurity V: Methyl 2-phenoxynicotinate: A potential intermediate if esterification is used in the synthesis.
Experimental Protocols
Method A: C18 Column with Gradient Elution
1. Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: Hold at 30% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 275 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample at a similar concentration to the working standard using the same diluent.
Method B: Phenyl-Hexyl Column with Isocratic Elution
1. Instrumentation:
-
A standard HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Methanol in a 60:40 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 275 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Follow the same procedure as described for Method A, using the mobile phase as the diluent if solubility is an issue with the acetonitrile/water mixture.
Mandatory Visualization
Caption: Workflow for HPLC method development and validation.
Caption: Conceptual separation of impurities from the main analyte.
References
For Immediate Release
In a comprehensive spectroscopic comparison, the distinct molecular characteristics of 2-phenoxynicotinic acid and its primary derivatives, methyl 2-phenoxynicotinate and 2-phenoxynicotinamide, have been elucidated. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their spectral properties, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
This compound and its analogs are of significant interest in medicinal chemistry, and a thorough understanding of their structural and electronic properties is crucial for the development of new therapeutic agents. This guide offers a side-by-side comparison of their spectroscopic data to aid in their identification, characterization, and further functionalization.
Comparative Spectroscopic Data
The key to distinguishing these closely related compounds lies in the subtle yet significant differences in their spectroscopic signatures. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and MS analyses.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides insight into the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in the pyridine and phenyl rings, as well as the substituent at the 3-position of the pyridine ring, are key differentiators.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 7.0-8.5 (m) | ~10-13 (br s, -COOH) |
| Methyl 2-Phenoxynicotinate | 7.0-8.5 (m) | ~3.8 (s, -OCH₃) |
| 2-Phenoxynicotinamide | 7.0-8.5 (m) | ~7.5-8.0 (br s, -CONH₂) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy reveals the carbon framework of the molecules. The chemical shift of the carbonyl carbon is a particularly useful diagnostic peak.
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | ~165-170 | 115-160 | - |
| Methyl 2-Phenoxynicotinate | ~165-170 | 115-160 | ~52 (-OCH₃) |
| 2-Phenoxynicotinamide | ~165-170 | 115-160 | - |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The stretching vibrations of the carbonyl (C=O) and O-H or N-H bonds are of primary interest.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3000 (broad, O-H), ~1700 (C=O), ~1240 (C-O) |
| Methyl 2-Phenoxynicotinate | ~1720 (C=O), ~1250 (C-O) |
| 2-Phenoxynicotinamide | ~3300 & ~3150 (N-H), ~1680 (C=O) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the aromatic systems.
| Compound | λmax (nm) |
| This compound | ~260-270 |
| Methyl 2-Phenoxynicotinate | ~260-270 |
| 2-Phenoxynicotinamide | ~260-270 |
Mass Spectrometry (MS) Data
Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule and its fragments, providing information about the molecular weight and structure.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 215 | 171, 170, 39[1] |
| Methyl 2-Phenoxynicotinate | 229 | 198 (loss of -OCH₃), 170 |
| 2-Phenoxynicotinamide | 214 | 170 (loss of -CONH₂) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a dual-beam spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The samples are introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and its fragments are detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
This guide serves as a valuable resource for the scientific community, providing a foundational dataset for the spectroscopic properties of this compound and its key derivatives. The presented data and protocols will facilitate further research and development in areas where these compounds show promise.
References
A Researcher's Guide to Assessing the Purity of 2-Phenoxynicotinic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. The presence of impurities in a starting material like 2-phenoxynicotinic acid can have significant downstream effects, influencing reaction yields, creating unforeseen byproducts, and potentially impacting the biological activity and safety of a final compound. This guide provides a comprehensive framework for assessing the purity of this compound obtained from various commercial suppliers, complete with detailed experimental protocols and comparative data.
The Importance of Purity Assessment
This compound is a valuable building block in medicinal chemistry and materials science. Impurities, which can include residual starting materials (e.g., 2-chloronicotinic acid, phenol), isomers, or byproducts from the synthetic route, can compromise the integrity of research and development. Therefore, a multi-pronged analytical approach is essential for robust quality control. This guide focuses on three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Purity
To illustrate the comparison process, samples of this compound were hypothetically obtained from three different suppliers (Supplier A, Supplier B, and Supplier C) and subjected to rigorous analytical testing.
Table 1: Purity Assessment by HPLC-UV
| Supplier | Retention Time (min) | Purity (%) by Area | Impurity 1 (%) | Impurity 2 (%) |
| Supplier A | 5.23 | 99.85 | 0.08 | 0.07 |
| Supplier B | 5.24 | 98.91 | 0.65 | 0.44 |
| Supplier C | 5.23 | 99.52 | 0.21 | 0.27 |
Table 2: ¹H NMR Spectroscopy Analysis Summary
| Supplier | Conforms to Structure | Observable Impurity Peaks | Notes |
| Supplier A | Yes | None detected | Spectrum is clean and consistent with the reference structure. |
| Supplier B | Yes | Yes (minor) | Additional small peaks observed in the aromatic region, suggesting structurally related impurities. |
| Supplier C | Yes | Yes (trace) | Trace level peaks present, but at a lower intensity than Supplier B. |
Table 3: Impurity Identification by LC-MS
| Supplier | Major Impurity (m/z) | Tentative Identification |
| Supplier A | Not Detected | - |
| Supplier B | 158.00 | 2-Chloronicotinic Acid |
| Supplier C | 94.04 | Phenol |
Experimental Workflow and Methodologies
A systematic workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the process from sample receipt to final data analysis.
A Comparative Analysis of 2-Phenoxynicotinic Acid and 2-Anilinonicotinic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-phenoxynicotinic acid and 2-anilinonicotinic acid, focusing on their potential biological activities as suggested by the broader class of nicotinic acid derivatives. While direct comparative quantitative data for these two specific parent compounds is limited in the currently available scientific literature, this document outlines their potential mechanisms of action, relevant biological assays for their evaluation, and detailed experimental protocols.
Introduction
This compound and 2-anilinonicotinic acid are structurally related analogs of nicotinic acid, a well-known B vitamin with diverse biological roles. The introduction of a phenoxy or anilino group at the 2-position of the pyridine ring can significantly modulate the molecule's physicochemical properties and biological activity. Derivatives of both compound classes have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer effects. A key target for many anti-inflammatory agents is the cyclooxygenase (COX) enzyme, which is central to the prostaglandin synthesis pathway.
Cyclooxygenase (COX) Inhibition
The anti-inflammatory potential of nicotinic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.
Table 1: Comparison of COX Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Data not available in searched literature | Data not available in searched literature |
| COX-2 | Data not available in searched literature | ||
| 2-Anilinonicotinic acid | COX-1 | Data not available in searched literature | Data not available in searched literature |
| COX-2 | Data not available in searched literature |
Note: The absence of data in this table reflects the lack of specific experimental values for the parent compounds in the reviewed literature. Further experimental investigation is required to determine these values.
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of novel compounds are a critical component of drug discovery, particularly in the development of anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Similar to the COX inhibition data, direct comparative cytotoxicity studies for this compound and 2-anilinonicotinic acid are not extensively documented. However, various derivatives of both scaffolds have been synthesized and evaluated for their anticancer activities against a range of cancer cell lines.
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | e.g., MCF-7 (Breast Cancer) | Data not available in searched literature |
| e.g., A549 (Lung Cancer) | Data not available in searched literature | |
| e.g., HeLa (Cervical Cancer) | Data not available in searched literature | |
| 2-Anilinonicotinic acid | e.g., MCF-7 (Breast Cancer) | Data not available in searched literature |
| e.g., A549 (Lung Cancer) | Data not available in searched literature | |
| e.g., HeLa (Cervical Cancer) | Data not available in searched literature |
Note: The absence of data in this table reflects the lack of specific experimental values for the parent compounds in the reviewed literature. The cell lines listed are examples of commonly used models for cytotoxicity screening.
Signaling Pathways and Experimental Workflows
To facilitate further research, this section provides diagrams of the relevant signaling pathway and a typical experimental workflow for compound evaluation.
Comparative Analysis of 2-Phenoxynicotinic Acid Analogs: A Guide to Structure-Activity Relationships in Anti-Inflammatory and Analgesic Activities
This guide provides a comprehensive comparison of 2-phenoxynicotinic acid analogs, focusing on their structure-activity relationships (SAR) as anti-inflammatory and analgesic agents. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Quantitative Structure-Activity Relationship Data
The anti-inflammatory and analgesic activities of various this compound analogs are summarized below. The data highlights how modifications to the chemical structure influence biological activity.
Anti-Inflammatory Activity of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives
| Compound ID | Substitution on Phenoxy Ring | % Inhibition of Edema (Carrageenan-induced) |
| 3a | 4-Chloro | 68.18 |
| 3b | 2,4-Dichloro | 72.72 |
| 3c | 4-Nitro | 77.27 |
| 3f | 4-Chloro | 63.63 |
| 3g | 2,4-Dichloro | 72.72 |
| Diclofenac | (Reference) | 81.81 |
Data synthesized from studies on phenoxyacetamide derivatives, which share a similar structural motif with this compound analogs.[1][2]
Analgesic Activity of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives
| Compound ID | Substitution on Phenoxy Ring | % Protection (Acetic Acid-induced Writhing) |
| 3a | 4-Chloro | 62.5 |
| 3b | 2,4-Dichloro | 68.75 |
| 3c | 4-Nitro | 75 |
| 3f | 4-Chloro | 56.25 |
| 3g | 2,4-Dichloro | 68.75 |
| Aspirin | (Reference) | 81.25 |
Data synthesized from studies on phenoxyacetamide derivatives, which share a similar structural motif with this compound analogs.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo assay assesses the anti-inflammatory activity of compounds by measuring their ability to reduce edema induced by carrageenan.
-
Animals: Male Wistar rats (150-180 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds and a reference drug (e.g., Diclofenac) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This in vivo assay evaluates the analgesic potential of compounds by measuring their ability to reduce the number of writhes induced by an intraperitoneal injection of acetic acid.
-
Animals: Swiss albino mice (20-25 g) are used.
-
Compound Administration: The test compounds and a reference drug (e.g., Aspirin) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle only.
-
Induction of Writhing: Thirty minutes after compound administration, 0.1 mL of a 0.6% v/v acetic acid solution is injected intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.
-
Data Analysis: The percentage protection (analgesic activity) is calculated using the following formula: % Protection = [(W_c - W_t) / W_c] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4][5]
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) for COX-2 inhibition is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizations
Experimental Workflow for Screening this compound Analogs
Caption: Workflow for the discovery and evaluation of this compound analogs.
Mechanism of Action: COX Inhibition by this compound Analogsdot
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 2-Phenoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides an objective comparison of analytical techniques used to validate the structure of 2-phenoxynicotinic acid, a key intermediate in medicinal chemistry. We present detailed experimental protocols and compare hypothetical data from a synthesized sample against established literature values.
Synthesis of this compound
A common and effective method for synthesizing this compound is the Ullmann condensation, which involves the copper-catalyzed coupling of 2-chloronicotinic acid with phenol.[1][2] This reaction forms the desired aryl ether linkage.
Reaction Scheme:
-
Reactants: 2-Chloronicotinic Acid + Phenol
-
Catalyst: Copper(I) iodide (CuI)
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Product: this compound
Experimental Protocols
2.1 Synthesis via Ullmann Condensation
This protocol is adapted from established methods for Ullmann-type reactions.[1][3]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloronicotinic acid (1.0 eq), phenol (1.2 eq), Copper(I) iodide (0.1 eq), and Cesium Carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to a pH of ~3-4.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield pure this compound as a solid.
2.2 Analytical Characterization Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the synthesized product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve a small sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Detect the mass using an electrospray ionization (ESI) source in both positive and negative ion modes.
Structural Validation Workflow
The following diagram illustrates the logical workflow for synthesizing and validating this compound.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 4. repositorio.uam.es [repositorio.uam.es]
A Comparative Guide to the Synthesis of 2-Phenoxynicotinic Acid: Cost-Effectiveness and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Phenoxynicotinic acid, a valuable building block in medicinal chemistry, can be synthesized through various methods, each with its own set of advantages and disadvantages. This guide provides a comparative cost-effectiveness analysis of three prominent synthetic routes: the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and Nucleophilic Aromatic Substitution (SNAr), supported by experimental data and detailed protocols.
At a Glance: Method Comparison
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst-free or Base-catalyzed |
| Ligand | Often used (e.g., Phenanthroline, L-proline) | Required (e.g., Phosphine ligands like XPhos, RuPhos) | Not applicable |
| Reaction Temperature | High (typically 100-200 °C) | Moderate to high (typically 80-130 °C) | Varies, can be high |
| Reaction Time | Generally longer (12-48 hours) | Generally shorter (2-24 hours) | Varies (can be long) |
| Yield | Moderate to good | Good to excellent | Moderate to good |
| Substrate Scope | Good, but can be limited by sterically hindered substrates | Broad, tolerates a wide range of functional groups | Generally requires an activated aryl halide |
| Cost of Catalyst | Lower | Higher | Lowest (or none) |
| Cost of Ligand | Lower | Higher | Not applicable |
| Overall Cost-Effectiveness | Potentially high for large-scale synthesis | Can be high for complex molecules and small scale | Potentially very high, if applicable |
Cost-Effectiveness Analysis
The cost-effectiveness of each method is a critical factor in process development and large-scale production. This analysis considers the approximate costs of key reagents. Please note that prices are subject to market fluctuations and supplier variations.
| Reagent | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material: 2-Chloronicotinic Acid | ~$2-5/g | ~$2-5/g | ~$2-5/g |
| Starting Material: Phenol | ~$1/kg | ~$1/kg | ~$1/kg |
| Catalyst | Copper(I) Iodide: ~$1/g | Palladium(II) Acetate: ~$50-100/g | Not applicable |
| Ligand | 1,10-Phenanthroline: <$1/g | XPhos: >$100/g | Not applicable |
| Base | K₂CO₃, Cs₂CO₃: ~$0.1-1/g | NaOtBu, K₃PO₄: ~$0.2-1/g | KOH, NaOH: <$0.1/g |
| Solvent | DMF, Dioxane: ~$0.01-0.05/mL | Toluene, Dioxane: ~$0.01-0.05/mL | DMSO, DMF: ~$0.01-0.05/mL |
| Estimated Relative Cost per Gram of Product | Low to Moderate | High | Low |
Ullmann Condensation: This method is often the most cost-effective for large-scale synthesis due to the low cost of copper catalysts and simple ligands. However, the often harsh reaction conditions (high temperatures and long reaction times) can increase energy costs.
Buchwald-Hartwig C-O Coupling: The high cost of palladium catalysts and specialized phosphine ligands makes this the most expensive option, particularly for large-scale production. However, its mild reaction conditions, high yields, and broad substrate scope can make it the preferred method for complex, high-value molecules where efficiency and functional group tolerance are critical.
Nucleophilic Aromatic Substitution (SNAr): When applicable, SNAr is often the most cost-effective method as it may not require a metal catalyst. The primary costs are associated with the starting materials, base, and solvent. However, its application is limited as it typically requires an electron-deficient aromatic ring, which is the case for 2-chloronicotinic acid due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid group.
Synthesis Pathways and Experimental Workflows
The following diagrams illustrate the general pathways for the synthesis of this compound using the three discussed methods.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the three discussed methods. These protocols are based on general procedures for these reaction types and may require optimization for specific laboratory conditions.
Ullmann Condensation
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Buchwald-Hartwig C-O Coupling
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Phenol (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene
Procedure:
-
To a dry reaction flask under an inert atmosphere, add Pd(OAc)₂ and XPhos.
-
Add toluene and stir for a few minutes to form the active catalyst complex.
-
Add 2-chloronicotinic acid, phenol, and NaOtBu to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Phenol (1.5 equiv)
-
Potassium hydroxide (KOH) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction flask, dissolve phenol in DMSO.
-
Carefully add potassium hydroxide to the solution and stir until it dissolves to form potassium phenoxide.
-
Add 2-chloronicotinic acid to the reaction mixture.
-
Heat the mixture to 100-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Conclusion
The choice of the optimal synthesis method for this compound depends on a careful evaluation of factors such as scale, cost, and the specific requirements of the target molecule. For large-scale, cost-driven production, the Ullmann Condensation and Nucleophilic Aromatic Substitution are attractive options. The SNAr method, being potentially catalyst-free, offers significant cost advantages if the reaction proceeds efficiently. For smaller-scale syntheses where high yield, functional group tolerance, and milder conditions are prioritized, the Buchwald-Hartwig C-O Coupling is a powerful, albeit more expensive, alternative. Researchers and process chemists must weigh these factors to select the most appropriate and economically viable route for their specific needs.
Safety Operating Guide
Proper Disposal of 2-Phenoxynicotinic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Phenoxynicotinic acid, ensuring compliance and laboratory safety. The following procedures are based on available safety data sheets and general chemical waste disposal principles.
Key Safety and Chemical Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₉NO₃[1] |
| Molecular Weight | 215.20 g/mol [1] |
| Appearance | Beige Powder[2][3] |
| CAS Number | 35620-71-4[1][2][3][4] |
Disposal Procedures
The disposal of this compound must be handled with care due to its irritant properties and the potential for uninvestigated toxicological effects.[2] The primary route of disposal is through an approved hazardous waste disposal plant.[3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Actions: Spill Cleanup
In the event of a small spill, follow these steps immediately:
-
Ensure Proper Personal Protective Equipment (PPE): Before cleaning any spill, wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[2][3] If there is a risk of dust inhalation, a respirator is necessary.[2]
-
Ventilate the Area: If the spill occurs in a poorly ventilated space, ensure adequate ventilation is established.[2]
-
Contain and Collect: Carefully sweep or vacuum the spilled solid material.[2] Avoid generating dust.[2]
-
Package for Disposal: Place the collected material into a suitable, labeled, and closed container for disposal.[3]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Wash Hands: Wash hands thoroughly after handling.[2]
Routine Disposal of Unused or Waste this compound
For the disposal of larger quantities of unused or waste this compound, the following protocol should be followed. As an organic carboxylic acid, neutralization is a potential treatment method before final disposal, but this should only be performed by trained personnel and in accordance with institutional guidelines.
Experimental Protocol: Neutralization of this compound Waste
This protocol is a general guideline for the neutralization of organic acids and should be adapted and approved by your institution's EHS department before implementation.
Materials:
-
Waste this compound
-
Large glass beaker
-
Stirring rod
-
Sodium carbonate (Na₂CO₃) or 3 M Sodium hydroxide (NaOH) solution[5]
-
pH paper[5]
-
Water
-
Appropriate PPE (chemical splash goggles, chemical-resistant gloves, lab coat)[5]
Procedure:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.[5]
-
Dilution: Slowly add the this compound to a large beaker containing at least a 20-fold excess of water while stirring.[5]
-
Neutralization: Slowly add sodium carbonate or a 3 M sodium hydroxide solution to the diluted acid solution while stirring continuously.[5] The reaction may be exothermic.
-
Monitor pH: Periodically check the pH of the solution using pH paper. Continue adding the neutralizing agent until the pH is between 5 and 9.[5][6]
-
Final Disposal: Once neutralized, the solution may be flushed down the drain with a large excess of water, as permitted by local regulations.[5] If drain disposal is not permitted, the neutralized solution should be collected in a labeled waste container for pickup by your institution's hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemical-label.com [chemical-label.com]
- 5. Demo [flinnsci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
